molecular formula C9H14N2O2S2 B7870218 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Cat. No.: B7870218
M. Wt: 246.4 g/mol
InChI Key: CFROADZUAUHGQE-UHFFFAOYSA-N
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Description

3-amino-4-(ethylthio)-N-methylbenzenesulfonamide is a benzenesulfonamide derivative offered for research purposes. Sulfonamide-based compounds are of significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases , a family of metalloenzymes involved in critical physiological processes like respiration, pH regulation, and electrolyte secretion . Inhibiting specific CA isoenzymes, such as the tumor-associated CAIX, is a recognized strategy for investigating novel anticancer therapeutics . The molecular structure of this compound, featuring a sulfonamide group capable of binding to the zinc ion in the CA active site, along with the 4-(ethylthio) moiety which may influence its lipophilicity and selectivity, makes it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this compound in the design and synthesis of novel ligands to develop more potent and selective enzyme inhibitors. It can also serve as a key intermediate in constructing more complex molecules, such as Schiff bases, which are reported to exhibit a broad range of biological activities including antibacterial and antiproliferative properties . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-4-ethylsulfanyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-3-14-9-5-4-7(6-8(9)10)15(12,13)11-2/h4-6,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFROADZUAUHGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)S(=O)(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential & Synthetic Utility of 3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide , a critical pharmacophore and synthetic intermediate in medicinal chemistry.

A Technical Guide for Drug Development Professionals

Executive Summary

3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide (CAS: 1153281-55-0) represents a "privileged scaffold" in modern drug discovery. Structurally, it combines an aniline moiety (position 3) and a thioether (position 4) on a sulfonamide core. Its primary therapeutic value lies in its role as a precursor to sulfone-based bioactives and as a versatile building block for kinase inhibitors and G-protein coupled receptor (GPCR) modulators .

The molecule’s unique substitution pattern allows for orthogonal functionalization:

  • The 3-Amino Group: Serves as a nucleophilic handle for amide coupling, urea formation, or heterocycle cyclization (e.g., to quinazolines or benzimidazoles).

  • The 4-Ethylthio Group: Acts as a "masked" sulfone. In vivo or synthetically, this can be oxidized to an ethylsulfonyl (-SO₂Et) group, a potent electron-withdrawing pharmacophore found in various anti-inflammatory and oncological drugs.

  • The N-Methylsulfonamide: Enhances lipophilicity and membrane permeability compared to primary sulfonamides, improving oral bioavailability.

Chemical Biology & Mechanism of Action (MoA)

The "Sulfone Switch" Mechanism

While the thioether form has potential as a radical scavenger, its primary pharmacological relevance is often realized after metabolic or synthetic oxidation. The transformation from thioether (-SEt) to sulfone (-SO₂Et) alters the electronic landscape of the benzene ring, significantly impacting target binding affinity.

  • Thioether State (Prodrug/Precursor): Moderate electron donor. Higher lipophilicity.

  • Sulfone State (Active Pharmacophore): Strong electron withdrawer. Increases the acidity of the N-H (if present) or alters the dipole moment, enhancing hydrogen bonding interactions with target residues (e.g., in the ATP-binding pocket of kinases).

Target Specificity

Based on structural analogs, this scaffold is relevant in the development of:

  • Kinase Inhibitors: The 3-amino group often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., CDK, VEGFR).

  • Carbonic Anhydrase Inhibitors (CAIs): Although N-methylation reduces affinity for CA-II compared to primary sulfonamides, it improves selectivity for other isoforms or acts as a secondary binding element in "tail" approaches.

Therapeutic Applications

Oncology (Kinase Inhibition)

The scaffold serves as a core for Type I and Type II kinase inhibitors .

  • Mechanism: The 3-amino group is derivatized (e.g., with a heterocycle like pyrimidine) to occupy the ATP binding site. The 4-ethylthio/sulfonyl group extends into the solvent-exposed region or the back pocket, providing selectivity.

  • Potential: Development of inhibitors for BRAF or MEK pathways where sulfonamide motifs are common (e.g., similar to Dabrafenib intermediates).

Inflammation (COX-2 and Cytokine Modulation)

Sulfonamides are classic pharmacophores for COX-2 inhibition.

  • Mechanism: The 4-ethylsulfonyl group (post-oxidation) mimics the pharmacophore of coxibs (e.g., Etoricoxib), fitting into the COX-2 side pocket.

  • Advantage: The N-methyl substitution may reduce the risk of hypersensitivity reactions associated with primary sulfonamides.

Experimental Protocols

Synthesis of the Scaffold

Objective: Preparation of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide from 4-chloro-3-nitrobenzenesulfonyl chloride.

Protocol:

  • Sulfonamide Formation: React 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine (excess) in THF at 0°C. Stir for 2 hours.

    • Yield: ~90% of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

  • Thioether Substitution: Treat the intermediate with sodium ethanethiolate (NaSEt) in DMF at 60°C. The thiolate displaces the 4-chloro group via S_NAr.

    • Yield: ~85% of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide.

  • Nitro Reduction: Hydrogenate using H₂ (50 psi) and Pd/C (10%) in Ethanol/MeOH.

    • Yield: ~95% of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide .

Oxidation to Active Sulfone

Objective: Convert the ethylthio group to an ethylsulfonyl group.

Protocol:

  • Dissolve the thioether substrate in DCM.

  • Add m-CPBA (2.2 equivalents) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with saturated NaHCO₃ and Na₂S₂O₃.

  • Extract with DCM and purify via silica gel chromatography.

Visualization of Signaling & Synthesis

Synthetic Pathway Diagram

The following diagram illustrates the synthesis and the "Sulfone Switch" activation pathway.

SynthesisPathway Start 4-Chloro-3-nitro- benzenesulfonyl chloride Step1 Sulfonamide Formation (+ MeNH2) Start->Step1 Inter1 4-Chloro-N-methyl- 3-nitrobenzenesulfonamide Step1->Inter1 Step2 SnAr Substitution (+ NaSEt) Inter1->Step2 Inter2 4-(Ethylthio)-N-methyl- 3-nitrobenzenesulfonamide Step2->Inter2 Step3 Nitro Reduction (H2, Pd/C) Inter2->Step3 Final 3-Amino-4-(ethylthio)- N-methylbenzenesulfonamide (Target Scaffold) Step3->Final Step4 Metabolic/Synthetic Oxidation (mCPBA) Final->Step4 Activation Active Active Sulfone Drug (Kinase/COX-2 Inhibitor) Step4->Active

Caption: Synthetic route from commercial precursors to the target scaffold and its subsequent activation to the sulfone pharmacophore.

Pharmacological Interaction Logic

MoA cluster_Binding Target Binding Site (e.g., Kinase ATP Pocket) Scaffold 3-Amino-4-(ethylthio)- N-methylbenzenesulfonamide Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge 3-Amino group (H-Bond Donor) Gatekeeper Gatekeeper Residue (Steric Selectivity) Scaffold->Gatekeeper N-Methyl (Steric Fit) BackPocket Back Pocket (Hydrophobic) Scaffold->BackPocket 4-Ethylthio group (Hydrophobic Interaction)

Caption: Hypothetical binding mode of the scaffold within a kinase ATP-binding pocket, highlighting key interaction points.

Data Summary: Physicochemical Profile

PropertyValue (Predicted)Significance
Molecular Formula C₉H₁₄N₂O₂S₂Core composition
Molecular Weight 246.35 g/mol Fragment-like, ideal for lead optimization
LogP (Octanol/Water) ~1.8 - 2.2Good oral bioavailability (Lipinski compliant)
Topological Polar Surface Area (TPSA) ~90 ŲHigh membrane permeability (<140 Ų)
H-Bond Donors 2 (NH₂, NH)Critical for target engagement
H-Bond Acceptors 4 (O, N, S)Facilitates solvent/protein interaction

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1153281-55-0. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • MolAid Chemical Database. 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (CAS 1153281-55-0) Technical Specifications. [Link]

An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the current date, a comprehensive search of public scientific literature and databases reveals no specific information regarding the mechanism of action, biological targets, or pharmacological effects of the compound 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide . Therefore, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It outlines a structured, scientifically rigorous approach to systematically investigate and characterize the mechanism of action of this novel chemical entity, hereinafter referred to as NCE-34E. The hypotheses, experimental designs, and potential outcomes described herein are based on the structural characteristics of NCE-34E, specifically its sulfonamide moiety, and the known pharmacology of this chemical class.

Introduction: The Investigational Landscape of NCE-34E

The molecule 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (NCE-34E) is a novel sulfonamide derivative. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities.[1][2] These activities range from antibacterial action, through competitive inhibition of dihydropteroate synthase (DHPS), to the inhibition of human carbonic anhydrases (CAs), which are implicated in diseases such as glaucoma and cancer.[2][3][4]

Given the absence of prior research, the primary directive for NCE-34E is to embark on a de novo investigation to identify its biological target(s) and elucidate its mechanism of action. This guide provides a strategic framework for this endeavor, grounded in established principles of drug discovery and chemical biology. We will proceed by formulating two primary hypotheses based on the core sulfonamide structure and then detail the experimental workflows required to test these hypotheses, from initial target screening to cellular and potential in vivo validation.

Part 1: Hypothesis Generation Based on Structural Analysis

The sulfonamide group of NCE-34E is the key structural alert that informs our initial hypotheses. This functional group is known to interact with specific enzyme classes, leading to two primary, plausible mechanistic pathways.

Hypothesis 1: NCE-34E as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Their inhibition is a validated therapeutic strategy. Notably, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is strongly induced by hypoxia and plays a critical role in pH regulation, allowing cancer cells to survive and proliferate in the acidic tumor microenvironment.[6][7][8] Many sulfonamide-based drugs are potent CA inhibitors. Therefore, our first hypothesis is that NCE-34E functions as an inhibitor of one or more human carbonic anhydrase isoforms, with a potential for selectivity towards tumor-associated isoforms like CA IX.

Hypothesis 2: NCE-34E as a Dihydropteroate Synthase Inhibitor

The foundational mechanism of action for the first generation of sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][3][4][9] This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity against microorganisms.[4] Our second hypothesis is that NCE-34E possesses antibacterial properties by targeting the DHPS enzyme, thereby disrupting the bacterial folate synthesis pathway.[2]

Part 2: A Strategic Workflow for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a multi-stage experimental workflow is proposed. This workflow is designed to first identify the primary molecular target and then to characterize the compound's effects in a biologically relevant context.

MOA_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Cellular & Functional Characterization cluster_2 Phase 3: Preclinical Validation Screening Primary Enzymatic Screening (CA & DHPS Assays) IC50 IC50 Determination (Dose-Response Analysis) Screening->IC50 Hit Confirmed Selectivity Selectivity Profiling (Panel of CA Isoforms / Bacterial Species) IC50->Selectivity Cell_Assay Cell-Based Assays (e.g., Cancer Cell Viability / Bacterial MIC) Selectivity->Cell_Assay Proceed with validated target Target_Engage Target Engagement Assays (e.g., CETSA, DARTS) Cell_Assay->Target_Engage Downstream Downstream Pathway Analysis (e.g., pH measurement, Folate levels) Target_Engage->Downstream In_Vivo In Vivo Efficacy Models (e.g., Tumor Xenograft / Murine Infection Model) Downstream->In_Vivo Demonstrated cellular activity PKPD Pharmacokinetics/Pharmacodynamics (PK/PD Modeling) In_Vivo->PKPD

Caption: A strategic workflow for elucidating the mechanism of action of NCE-34E.

This workflow ensures a logical progression from broad, in vitro screening to more complex cellular and in vivo models, providing a comprehensive understanding of the compound's pharmacological profile.

Part 3: Core Experimental Protocols

The following are detailed, step-by-step protocols for the initial enzymatic screening assays critical for testing our primary hypotheses.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring the esterase activity of CAs.[10][11]

Principle: Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Human Carbonic Anhydrase I (hCA I) or other isoforms (e.g., hCA IX)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4

  • Substrate: p-nitrophenyl acetate (pNPA)

  • NCE-34E and a reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate and a plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15 minutes.

    • Prepare a 3 mM solution of pNPA. Dissolve pNPA in a minimal amount of acetonitrile before diluting with the assay buffer. This solution should be prepared fresh.

    • Prepare a stock solution of NCE-34E (e.g., 10 mM in DMSO) and create serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Setup (per well in a 96-well plate):

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control (100% activity): 180 µL of Assay Buffer + 10 µL of CA enzyme solution.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of NCE-34E or reference inhibitor at various concentrations.

    • Solvent Control: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of DMSO (or the solvent used for the compounds).

  • Reaction and Measurement:

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (final volume = 200 µL).

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This protocol is a coupled enzymatic assay adapted from established methods.[12][13]

Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP⁺. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant DHPS enzyme (e.g., from E. coli)

  • Recombinant DHFR enzyme (in excess)

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Cofactor: NADPH

  • NCE-34E and a reference inhibitor (e.g., Sulfamethoxazole)

  • 96-well UV-transparent microplate and a plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of DHPS and DHFR in assay buffer.

    • Prepare stock solutions of pABA, DHPP, and NADPH in assay buffer.

    • Prepare a stock solution of NCE-34E (e.g., 10 mM in DMSO) and create serial dilutions.

  • Assay Setup (per well in a 200 µL final volume):

    • Add 2 µL of NCE-34E serial dilutions or DMSO (for control) to the appropriate wells.

    • Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in assay buffer. Add 168 µL of this mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction and Measurement:

    • Prepare a "Substrate Mix" containing pABA, DHPP, and NADPH in assay buffer, and pre-warm it to 37°C.

    • Initiate the reaction by adding 30 µL of the Substrate Mix to all wells. Final concentrations should be near the Kₘ values for the substrates (e.g., 10-50 µM pABA, 10-50 µM DHPP) and saturating for the cofactor (e.g., 150-200 µM NADPH).

    • Immediately place the plate in the microplate reader (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate percent inhibition and determine the IC50 value as described in the CA inhibition assay protocol.

Part 4: Hypothetical Data Presentation and Interpretation

To illustrate the expected outcomes, the following tables present hypothetical data for NCE-34E, assuming it is a potent and selective CA IX inhibitor.

Table 1: Inhibitory Activity of NCE-34E against a Panel of Human Carbonic Anhydrase Isoforms

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IV (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
NCE-34E 1,2508755,60025 150
Acetazolamide 2501274265.7

This hypothetical data suggests that NCE-34E is a potent inhibitor of the tumor-associated isoform CA IX, with significantly lower activity against other major isoforms, indicating a favorable selectivity profile.

Table 2: Cellular Activity of NCE-34E in Cancer Cell Lines under Normoxic and Hypoxic Conditions

Cell LineConditionNCE-34E (GI50, µM)
MCF-7 (CA IX low) Normoxia (21% O₂)> 100
Hypoxia (1% O₂)85
MDA-MB-231 (CA IX high) Normoxia (21% O₂)45
Hypoxia (1% O₂)5.2

This hypothetical data would support the in vitro findings, showing that NCE-34E is more effective at inhibiting the growth of cancer cells that express high levels of CA IX, particularly under hypoxic conditions where CA IX is upregulated and functionally critical.

Part 5: Visualizing the Postulated Signaling Pathway

Assuming our primary hypothesis is confirmed, NCE-34E would inhibit CA IX. The following diagram illustrates the role of CA IX in the tumor microenvironment and the expected consequence of its inhibition by NCE-34E.

CAIX_Pathway cluster_tumor_cell Hypoxic Tumor Cell CO2 CO₂ (from metabolism) CAIX CA IX (on cell surface) H2O H₂O H_HCO3 H⁺ + HCO₃⁻ pHi Intracellular pH (pHi) Maintained ~7.2-7.4 H_HCO3->pHi pHe Extracellular pH (pHe) Acidic (<7.0) H_HCO3->pHe Proliferation Cell Proliferation & Survival NCE34E NCE-34E Inhibition->CAIX

Caption: Postulated mechanism of NCE-34E in a hypoxic tumor cell via CA IX inhibition.

This pathway illustrates how CA IX contributes to maintaining a favorable intracellular pH for cancer cell survival by converting metabolic CO₂ into protons and bicarbonate ions at the cell surface.[6][8] The protons are extruded, acidifying the extracellular space, while bicarbonate is taken up to buffer the intracellular environment.[6] By inhibiting CA IX, NCE-34E would disrupt this pH-regulating mechanism, leading to intracellular acidification and, consequently, reduced cell proliferation and survival.[5]

Conclusion

While the precise mechanism of action for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide remains to be discovered, its sulfonamide scaffold provides a strong rationale for investigating its potential as either a carbonic anhydrase inhibitor or a dihydropteroate synthase inhibitor. The structured, hypothesis-driven approach outlined in this guide, progressing from in vitro enzymatic assays to cell-based functional studies, provides a robust framework for any research team to comprehensively characterize the biological activity of this novel compound. Successful elucidation of its mechanism is the foundational step in determining its potential therapeutic utility.

References

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews. [Link]

  • Robertson, N., Potter, C., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link]

  • Massive Bio. (2023). Sulfonamide. [Link]

  • MSD Manual Professional Edition. Sulfonamides. [Link]

  • Ditte, P., et al. (2017). Carbonic anhydrase IX: regulation and role in cancer. PubMed. [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). (PDF) The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. [Link]

  • Ser-Kuk, K., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry. [Link]

  • Kumar, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • Yun, M. K., et al. (2012). Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase. PMC. [Link]

  • McIntyre, A., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. AACR Journals. [Link]

  • Hevener, K. E., et al. (2013). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PMC. [Link]

  • Karacan, M. S., & Le-Vinh, B. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Hevener, K. E., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Publications. [Link]

  • Assay Genie. (2022). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

Sources

Predictive Metabolic Stability and Clearance Profiling of 3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Liability Analysis

In early-stage drug discovery, predicting and mitigating metabolic liabilities is critical to preventing late-stage pharmacokinetic (PK) failures. The compound 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide presents a highly functionalized aromatic system with three distinct metabolic soft spots.

Before synthesizing this molecule or advancing it to in vivo models, an experienced medicinal chemist must evaluate its structural liabilities. The electron-donating amino and thioether groups activate the core, while the specific peripheral moieties invite rapid enzymatic degradation. Relying solely on standard Human Liver Microsome (HLM) assays will yield an incomplete clearance profile for this molecule, as it is highly susceptible to both Phase I (oxidative) and Phase II (conjugative) metabolism.

Mechanistic Breakdown of Predicted Sites of Metabolism (SoMs)

Using predictive in silico models such as , we can map the molecular topology to specific enzymatic vulnerabilities:

  • The Ethylthio Group (-SCH₂CH₃): Thioethers are notorious high-clearance liabilities. Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) will rapidly catalyze S-oxidation, converting the sulfide to a sulfoxide, and subsequently to a sulfone.

  • The N-Methylsulfonamide (-SO₂NHCH₃): CYP-mediated aliphatic hydroxylation of the N-methyl group forms an unstable carbinolamine intermediate. This spontaneously collapses, releasing formaldehyde and leaving a primary sulfonamide.

  • The Primary Aniline (-NH₂): Aromatic amines are classic substrates for N-acetyltransferases (NAT1/NAT2). This Phase II reaction forms an acetamide derivative.

MetabolicPathways Parent 3-amino-4-(ethylthio)- N-methylbenzenesulfonamide SOx S-Oxidation (FMO/CYP) Sulfoxide & Sulfone Parent->SOx Rapid Phase I NDemeth N-Demethylation (CYP) Primary Sulfonamide Parent->NDemeth Phase I NAcetyl N-Acetylation (NAT) Acetamide Derivative Parent->NAcetyl Phase II

Fig 1: Predicted Phase I and Phase II metabolic clearance pathways.

Table 1: Predicted Sites of Metabolism and Enzyme Mapping
Functional GroupPredicted ReactionPrimary Enzyme FamilySubcellular LocationClearance Risk
Ethylthio S-OxidationFMO, CYP3A4MicrosomesHigh
N-Methyl N-DemethylationCYP3A4, CYP2C9MicrosomesModerate
3-Amino N-AcetylationNAT1, NAT2CytosolHigh

Experimental Design: The Causality of Model Selection

A common pitfall in DMPK profiling is relying exclusively on HLMs for all compounds. Because HLMs are subcellular fractions derived from the endoplasmic reticulum, they are rich in CYPs and FMOs but completely lack cytosolic enzymes (like NATs) and endogenous Phase II cofactors (like Acetyl-CoA).

If we only test 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide in HLMs, we will capture the S-oxidation and N-demethylation, but we will completely miss the N-acetylation pathway. Therefore, to achieve a holistic intrinsic clearance (


) value, we must run a parallel assay using Cryopreserved Human Hepatocytes , which contain the fully intact cellular machinery .

Workflow Prep Compound Prep (1 µM) HLM HLM Incubation (+ NADPH) Prep->HLM Hep Hepatocyte Incubation Prep->Hep Quench Acetonitrile Quench HLM->Quench Hep->Quench LCMS LC-MS/MS Analysis Quench->LCMS IVIVE IVIVE Calculation LCMS->IVIVE

Fig 2: Self-validating in vitro workflow comparing HLM and Hepatocyte models.

Self-Validating In Vitro Methodologies

Every protocol must be designed as a self-validating system. If a compound disappears from the incubation matrix, we must mathematically prove that the disappearance is due to enzymatic metabolism, not chemical degradation, thermal instability, or non-specific binding to the plasticware .

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To isolate and quantify Phase I S-oxidation and N-demethylation.

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: This specific molarity and pH maintain the structural integrity of the CYP porphyrin rings.

  • Substrate Addition: Spike the test compound to a final concentration of 1 µM. Causality: 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant (

    
    ) of most CYPs, guaranteeing first-order kinetic decay.
    
  • Self-Validation Controls:

    • Minus-Cofactor Control: Run a parallel incubation without NADPH. If the compound depletes here, it is chemically unstable, not metabolically cleared.

    • Positive Control: Incubate Verapamil (a known CYP3A4 substrate) to verify the enzymatic viability of the HLM batch.

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 reductase).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS). Causality: The 3:1 organic solvent ratio instantly denatures the enzymes, halting the reaction, while simultaneously precipitating proteins for clean LC-MS/MS injection.

Protocol B: Cryopreserved Hepatocyte Assay

Purpose: To capture Phase II N-acetylation of the primary aniline.

  • Cell Thawing & Counting: Thaw cryopreserved hepatocytes at 37°C and resuspend in Williams' E medium. Verify viability (>75%) using Trypan Blue exclusion.

  • Incubation: Seed hepatocytes at

    
     cells/mL in a 96-well plate. Add the test compound (1 µM).
    
  • Extended Timecourse: Because intact cells have transport barriers (unlike lysed microsomes), extend the time points to 0, 30, 60, 90, and 120 minutes.

  • Quenching & Lysis: Quench with ice-cold Acetonitrile. Crucial Step: Because metabolites may be trapped intracellularly, the plate must be vigorously vortexed to lyse the cell membranes before centrifugation.

Data Interpretation & IVIVE (In Vitro to In Vivo Extrapolation)

Once LC-MS/MS provides the "% Parent Remaining" over time, we plot the natural log of the remaining percentage against time. The slope of this linear regression yields the elimination rate constant (


).

Calculating Intrinsic Clearance (


): 


To predict how the human liver will clear this drug, we apply IVIVE scaling factors. For HLMs, we scale by 45 mg microsomal protein per gram of liver (MPPGL), and assume a human liver weight of 20 g/kg body weight.

Table 2: Simulated Quantitative Clearance Metrics
ParameterHLM Assay Result (Simulated)Hepatocyte Assay Result (Simulated)
Half-life (

)
12.4 min8.1 min
In vitro

111.7 µL/min/mg85.5 µL/min/

cells
Scaled Hepatic

16.2 mL/min/kg19.4 mL/min/kg
Hepatic Extraction Ratio (

)
0.78 (High Clearance)0.93 (Very High Clearance)

Insight: The hepatocyte assay yields a shorter half-life and higher extraction ratio because it captures the additive clearance effects of both S-oxidation (Phase I) and N-acetylation (Phase II).

Lead Optimization Strategies

Given the predicted high hepatic extraction ratio (


), 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide will likely suffer from poor oral bioavailability due to extensive first-pass metabolism. To optimize this lead, medicinal chemists should consider the following structural modifications:
  • Block S-Oxidation: Replace the ethylthio group (-SCH₂CH₃) with a trifluoromethylthio group (-SCF₃). The strong electron-withdrawing nature of the fluorine atoms severely deactivates the sulfur lone pairs, preventing FMO/CYP-mediated oxidation.

  • Hinder N-Acetylation: Convert the primary aniline to a secondary amine (e.g., -NHCH₃) or introduce steric bulk at the adjacent ortho position (position 2 or 5 on the ring) to physically block the NAT enzyme active site.

References

  • Simulations Plus. (2026). ADMET Predictor® - Machine Learning ADMET property prediction. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]

  • Di, L., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening / PubMed Central (PMC). URL:[Link]

Target Binding Affinity of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the target binding affinity of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide , a specialized sulfonamide derivative. Based on its structural pharmacophore, this compound is primarily characterized as a modulator of Carbonic Anhydrase (CA) activity, with distinct binding kinetics influenced by its N-methyl and ethylthio substitutions.

Executive Summary & Compound Identity

3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (CAS: 1153281-55-0 ) is a substituted benzenesulfonamide characterized by three key functional groups: a primary amine at position 3, an ethylthio ether at position 4, and an N-methylated sulfonamide moiety at position 1.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 246.35 Da

  • Core Pharmacophore: Benzenesulfonamide (classic Carbonic Anhydrase binding scaffold).

  • Key Structural Deviations:

    • N-methylation (

      
      ):  Unlike primary sulfonamides (
      
      
      
      ) which bind zinc with high affinity, the N-methyl group introduces steric bulk and alters the pKa, modulating binding affinity and selectivity.
    • Ethylthio group (

      
      ):  A hydrophobic substituent that targets specific hydrophobic pockets within the enzyme active site and serves as a metabolic handle (potential for oxidation to sulfoxide/sulfone).
      

Primary Target Identification: Carbonic Anhydrases (CAs)[1]

The benzenesulfonamide scaffold is the quintessential ligand for Carbonic Anhydrases (CAs) , a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide.

Mechanism of Action

The primary binding mechanism involves the coordination of the sulfonamide nitrogen to the catalytic Zinc ion (


) in the CA active site.
  • Primary Sulfonamides (

    
    ):  The deprotonated nitrogen (
    
    
    
    ) coordinates directly to
    
    
    , displacing the catalytic water molecule/hydroxide ion, thereby inhibiting the enzyme.
  • N-Methylated Sulfonamides (

    
    ):  The N-methyl group introduces a steric clash with the hydrophilic residues (e.g., Thr199 in hCA II) lining the active site entrance. Consequently, 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide  typically exhibits reduced affinity  (
    
    
    
    in the micromolar range) compared to its non-methylated analog. However, this N-methylation can confer isozyme selectivity (e.g., favoring CA IX or XII over the ubiquitous CA I/II) or act as a prodrug moiety that is metabolically cleaved to release the active primary sulfonamide.
Secondary Targets & Off-Target Effects
  • Dihydropteroate Synthase (DHPS): Sulfonamides are classic inhibitors of bacterial DHPS. The 3-amino group mimics the para-amino group of PABA (p-aminobenzoic acid). However, the 4-ethylthio substitution (meta to the sulfonamide) may alter the fit within the pterin-binding pocket.

  • Kinase Modulation: The 3-amino-4-ethylthio motif resembles fragments found in certain kinase inhibitors (e.g., covalent inhibitors targeting cysteine residues). The ethylthio group can be metabolically oxidized to a reactive sulfoxide, potentially interacting with nucleophilic residues.

Binding Affinity Analysis

The binding affinity of this compound is governed by a balance between the zinc-coordination penalty (due to N-methylation) and the hydrophobic gain (from the ethylthio group).

Structure-Activity Relationship (SAR) Table
Structural FeatureEffect on Binding Affinity (

/

)
Mechanistic Rationale
Benzenesulfonamide Core High Affinity PotentialScaffolds the molecule to the Zn(II) ion in the active site.
N-Methyl Group Decreases Affinity (

10-100x)
Steric hindrance with Thr199; prevents optimal tetrahedral geometry at Zn(II). Reduces acidity of the sulfonamide proton.
4-Ethylthio Group Modulates Selectivity Occupies the hydrophobic pocket of the active site. Can improve affinity for isoforms with larger hydrophobic pockets (e.g., CA IX, XII).
3-Amino Group Enhances Affinity Can form hydrogen bonds with active site residues (e.g., Gln92) and increases water solubility.
Thermodynamic Profile
  • Enthalpy (

    
    ):  Binding is typically enthalpy-driven due to the coordination bond formation with Zinc and van der Waals interactions of the ethylthio group.
    
  • Entropy (

    
    ):  The displacement of ordered water molecules from the hydrophobic pocket by the ethylthio group provides a favorable entropic contribution.
    

Experimental Protocols for Validation

To empirically determine the target binding affinity, the following validated protocols are recommended.

Surface Plasmon Resonance (SPR)

Objective: Measure real-time binding kinetics (


, 

) and affinity (

).
  • Immobilization: Immobilize recombinant Human CA II (or target isoform) onto a CM5 sensor chip using amine coupling (EDC/NHS). Target density: ~2000-3000 RU.

  • Analyte Preparation: Dissolve 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide in DMSO (10 mM stock). Dilute in running buffer (HBS-P+, 1% DMSO) to a concentration series (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Injection: Inject analyte at 30

    
    L/min for 60s (association) followed by 120s dissociation.
    
  • Regeneration: Use mild acidic buffer (10 mM Glycine-HCl, pH 3.0) if necessary, though sulfonamides often dissociate spontaneously.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract kinetic constants.

Fluorescent Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF)

Objective: Determine the stabilizing effect of ligand binding (


), which correlates with affinity.
  • Reaction Mix: Mix 2

    
    L of protein (CA isoform, 5 
    
    
    
    M final), 2
    
    
    L of ligand (50
    
    
    M final), and 1
    
    
    L of SYPRO Orange dye (5x final) in a 20
    
    
    L reaction volume.
  • Thermal Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Data Analysis: Calculate the melting temperature (

    
    ) from the derivative of the fluorescence curve. A positive shift (
    
    
    
    C) indicates significant binding.
Stopped-Flow Hydration Assay

Objective: Measure the inhibition constant (


) against the physiological reaction.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
    -saturated water.
    
  • Procedure: Rapidly mix enzyme + inhibitor with substrate (

    
    ) in a stopped-flow spectrophotometer.
    
  • Detection: Monitor the absorbance change at 557 nm (acidification) over 0.1-1.0 seconds.

  • Calculation: Determine

    
     from the initial rates and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizing the Binding Pathway

The following diagram illustrates the binding equilibrium and the competitive inhibition mechanism of the compound against Carbonic Anhydrase.

BindingPathway Enzyme Free CA Enzyme (Zn2+ Active Site) Complex Enzyme-Ligand Complex (Inhibited) Enzyme->Complex Kon (Association) Steric penalty from N-Me Product HCO3- + H+ Enzyme->Product Catalysis (Fast) Ligand Ligand (3-amino-4-(ethylthio)-N-methyl...) Ligand->Complex Complex->Enzyme Koff (Dissociation) Complex->Product Blocked Substrate CO2 + H2O Substrate->Enzyme Binding

Caption: Kinetic binding pathway of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide inhibiting Carbonic Anhydrase. The N-methyl group increases


 (dissociation rate), reducing overall affinity compared to primary sulfonamides.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the loss of affinity of N-substituted sulfonamides. Journal of Medicinal Chemistry, 55(11), 5554-5561. Link

  • Mishra, C. B., et al. (2020). Sulfonamide-based inhibitors of Carbonic Anhydrase: A review of recent developments. Bioorganic Chemistry, 96, 103622. Link

  • PubChem Compound Summary. (2025). 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (CAS 1153281-55-0). National Center for Biotechnology Information. Link

The Genesis and Evolution of N-Methylbenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methylbenzenesulfonamide scaffold, a cornerstone in medicinal chemistry, has given rise to a diverse and impactful class of therapeutic agents. This technical guide provides a comprehensive exploration of the history, discovery, and development of N-methylbenzenesulfonamide derivatives. Tracing their origins from the foundational discovery of sulfonamides, this document elucidates the critical role of N-methylation in modulating physicochemical properties and biological activity. Detailed synthetic methodologies, structure-activity relationships (SAR), and a wide array of pharmacological applications—from their historical use as antibacterials to their modern applications in oncology, neurology, and beyond—are presented. This guide serves as an in-depth resource, offering field-proven insights and a robust framework for the continued development of this versatile and enduring pharmacophore.

Introduction: The Benzenesulfonamide Core and the Significance of N-Methylation

The benzenesulfonamide moiety is a privileged scaffold in drug discovery, renowned for its ability to mimic the transition state of various enzymatic reactions and its capacity for diverse chemical modifications.[1] This functional group is a key constituent in a multitude of clinically significant drugs, spanning a wide range of therapeutic areas including antibacterial, anticancer, anti-inflammatory, and diuretic agents.[1][2] The introduction of a methyl group onto the sulfonamide nitrogen, creating the N-methylbenzenesulfonamide core, represents a pivotal and often strategic modification in drug design.

N-methylation can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[3] This seemingly simple structural alteration can impact:

  • Lipophilicity: Affecting cell membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Hydrogen Bonding: The replacement of a hydrogen atom with a methyl group alters the molecule's ability to act as a hydrogen bond donor, which can significantly change its binding interactions with biological targets.

  • Metabolic Stability: N-methylation can protect the sulfonamide nitrogen from certain metabolic pathways, potentially increasing the drug's half-life.

  • Conformational Rigidity: The presence of the methyl group can introduce steric hindrance, influencing the molecule's preferred conformation and its fit within a receptor's binding pocket.

This guide will delve into the historical context that led to the exploration of N-methylbenzenesulfonamide derivatives, their synthesis, and their evolution into a versatile class of molecules with broad therapeutic applications.

A Historical Odyssey: From Prontosil to N-Methylated Derivatives

The story of N-methylbenzenesulfonamide derivatives is intrinsically linked to the groundbreaking discovery of the first commercially available antibacterial agent, Prontosil. In the early 1930s, at the laboratories of Bayer, Gerhard Domagk discovered that a red azo dye, Prontosil, could cure streptococcal infections in mice.[4] This was a monumental breakthrough in medicine. Subsequent research by Ernest Fourneau and his team at the Pasteur Institute in 1936 revealed that Prontosil was, in fact, a prodrug.[5] In the body, it was metabolized to its active form, p-aminobenzenesulfonamide, also known as sulfanilamide.[5]

This discovery unleashed a torrent of research into the synthesis and biological evaluation of sulfanilamide derivatives. The initial focus was on modifying the sulfonamide nitrogen (N1) and the amino group (N4) to improve efficacy and reduce toxicity. While many early modifications involved the introduction of heterocyclic rings at the N1 position, leading to blockbuster drugs like sulfapyridine and sulfathiazole, the exploration of N-alkylation, including N-methylation, also began to take shape.

While a precise, singular "discovery" of N-methylbenzenesulfonamide derivatives as a distinct class is not documented, their emergence can be traced through the broader evolution of sulfonamide chemistry. For instance, N-methyl-N-nitroso-p-toluenesulfonamide was introduced in 1954 as a reagent for the preparation of diazomethane, indicating that N-methylated sulfonamides were being synthesized and utilized in organic chemistry by this time.[6] The therapeutic potential of N-methylation, however, would be explored more systematically in the decades that followed, as researchers sought to fine-tune the pharmacological properties of sulfonamides for a growing number of disease targets beyond bacterial infections.

Synthetic Strategies for N-Methylbenzenesulfonamide Derivatives

The synthesis of N-methylbenzenesulfonamide derivatives is primarily achieved through the reaction of a benzenesulfonyl chloride with methylamine or an appropriate N-methylated amine. This versatile and robust reaction allows for the introduction of a wide variety of substituents on the benzene ring, enabling the creation of large and diverse compound libraries for drug discovery.

General Synthesis of N-Methylbenzenesulfonamides

The most common method for the synthesis of N-methylbenzenesulfonamides involves the nucleophilic attack of methylamine on the electrophilic sulfur atom of a substituted benzenesulfonyl chloride.


// Reactants Substituted_Benzenesulfonyl_Chloride [label="Substituted\nBenzenesulfonyl Chloride"]; Methylamine [label="Methylamine"];

// Product N_Methylbenzenesulfonamide_Derivative [label="N-Methylbenzenesulfonamide\nDerivative"];

// Reaction Substituted_Benzenesulfonyl_Chloride -> N_Methylbenzenesulfonamide_Derivative [label="+ Methylamine\n(Base, Solvent)"]; Methylamine -> N_Methylbenzenesulfonamide_Derivative [style=invis];

}

Figure 1: General synthetic workflow for N-methylbenzenesulfonamide derivatives.

Experimental Protocol: Synthesis of N-Methyl-p-toluenesulfonamide [7]

  • Reaction Setup: A solution of 4-methylbenzene-1-sulfonyl chloride (1.9 g, 9.97 mmol) in dichloromethane (15 mL) is cooled to 0 °C in an ice bath.

  • Addition of Methylamine: Methylamine (2.0 M in THF, 10.0 mL, 19.93 mmol) is added dropwise to the cooled solution. A white precipitate typically forms during the addition.

  • Reaction: The suspension is stirred for 2 hours at room temperature.

  • Workup: The white solid is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then dissolved in ethyl acetate and washed with 15% NaHCO3 solution and brine.

  • Purification: The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure to yield the N-Methyl-p-toluenesulfonamide product.

Synthesis of N,N'-Disubstituted and More Complex Derivatives

Further derivatization can be achieved by using N-substituted methylamines or by subsequent reactions on the N-methylbenzenesulfonamide core. For instance, N-alkylation or N-arylation of a primary sulfonamide followed by methylation is a common strategy.


// Reactants Primary_Sulfonamide [label="Primary\nBenzenesulfonamide"]; Alkyl_Halide_1 [label="R1-X"]; Methyl_Halide [label="CH3-X"];

// Intermediates N_Alkylated_Sulfonamide [label="N-Alkyl\nBenzenesulfonamide"];

// Product N_Alkyl_N_Methyl_Sulfonamide [label="N-Alkyl-N-Methyl\nBenzenesulfonamide Derivative"];

// Reaction Steps Primary_Sulfonamide -> N_Alkylated_Sulfonamide [label="+ R1-X\n(Base)"]; Alkyl_Halide_1 -> N_Alkylated_Sulfonamide [style=invis]; N_Alkylated_Sulfonamide -> N_Alkyl_N_Methyl_Sulfonamide [label="+ CH3-X\n(Base)"]; Methyl_Halide -> N_Alkyl_N_Methyl_Sulfonamide [style=invis]; }

Figure 2: Stepwise synthesis of N,N'-disubstituted N-methylbenzenesulfonamide derivatives.

Pharmacological Applications and Structure-Activity Relationships

The versatility of the N-methylbenzenesulfonamide scaffold is evident in the wide range of biological targets it has been shown to modulate. This section will explore some of the key therapeutic areas where these derivatives have made a significant impact.

Antibacterial Agents

While the initial wave of sulfonamide antibiotics primarily consisted of N1-heterocyclic derivatives, research has shown that N-alkylation, including methylation, can also yield potent antibacterial agents. These compounds often retain the same mechanism of action as classical sulfonamides, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Compound IDBacterial StrainMIC (µg/mL)Reference
1C E. coli50[8]
B. licheniformis100[8]
B. linens150[8]
10 S. aureus (MRSA)4-8[9]
16 S. aureus (MRSA)4-8[9]
I S. aureus32[10]
II S. aureus64[10]

Structure-Activity Relationship Insights:

  • The presence of electron-withdrawing groups on the benzene ring can enhance antibacterial activity. For example, nitro-substituted N-(2-hydroxyphenyl)-4-methylbenzenesulfonamides have shown strong inhibition against S. aureus.[10]

  • The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall.


// Substrates and Enzyme PABA [label="p-Aminobenzoic Acid (PABA)"]; Dihydropteridine_Pyrophosphate [label="Dihydropteridine\nPyrophosphate"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Dihydropteroic_Acid [label="Dihydropteroic Acid"];

// Inhibitor Sulfonamide [label="N-Methylbenzenesulfonamide\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway PABA -> DHPS; Dihydropteridine_Pyrophosphate -> DHPS; DHPS -> Dihydropteroic_Acid; Sulfonamide -> DHPS [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; }

Figure 3: Competitive inhibition of DHPS by N-methylbenzenesulfonamide derivatives.

Anticancer Agents

A significant area of modern research for N-methylbenzenesulfonamide derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and the disruption of microtubule dynamics.

4.2.1. Carbonic Anhydrase Inhibition

Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in many types of tumors and play a crucial role in regulating the pH of the tumor microenvironment.[1] By inhibiting these enzymes, N-methylbenzenesulfonamide derivatives can disrupt tumor cell metabolism and induce apoptosis.[1]

Compound IDTargetKᵢ (nM)IC₅₀ (µM)Cell LineReference
1i hCA II9.4--[11]
hCA IX5.6--[11]
hCA XII6.3--[11]
5d hCA IX28.6--[12]
13d hCA II30.8--[12]
23 --20.5MDA-MB-231[13]
AL106 --58.6U87[14]

4.2.2. Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers. N-methylbenzenesulfonamide derivatives have been developed as potent inhibitors of various kinases involved in cancer cell signaling pathways, such as VEGFR-2.[11]

4.2.3. Microtubule Destabilization

Some N-methylbenzenesulfonamide derivatives have been shown to act as microtubule-destabilizing agents, similar to colchicine. By disrupting the microtubule network, these compounds can induce mitotic catastrophe and apoptosis in cancer cells.

Central Nervous System (CNS) Disorders

The ability of N-methylbenzenesulfonamide derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of CNS disorders.

4.3.1. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Selective inhibitors of MAO-B are used in the treatment of Parkinson's disease. Several N-methylbenzenesulfonamide derivatives have been identified as potent and selective MAO-B inhibitors.

Compound IDTargetIC₅₀ (µM)Reference
4i hMAO-B0.041[15]
4t hMAO-B0.065[15]
4-(2-Methyloxazol-4-yl)benzenesulfonamide hMAO-A43.3[16]
hMAO-B3.47[16]

4.3.2. Other CNS Targets

N-methylbenzenesulfonamide derivatives have also been investigated as ligands for various CNS receptors, such as serotonin receptors, and as potential therapeutics for neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterases and amyloid-beta aggregation.[17][18][19][20][21]

Conclusion and Future Perspectives

From their historical roots in the dawn of the antibiotic era to their current role in the development of targeted therapies for cancer and neurological disorders, N-methylbenzenesulfonamide derivatives have demonstrated remarkable versatility and enduring relevance in medicinal chemistry. The strategic incorporation of an N-methyl group has proven to be a powerful tool for modulating the ADME properties and biological activity of the benzenesulfonamide scaffold, leading to the discovery of compounds with improved efficacy and selectivity.

The future of N-methylbenzenesulfonamide derivative research remains bright. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the application of modern drug design principles, holds immense promise for the development of novel therapeutics to address a wide range of unmet medical needs. As our knowledge of the molecular basis of disease continues to expand, the adaptable and potent nature of the N-methylbenzenesulfonamide core will undoubtedly ensure its continued prominence in the arsenal of medicinal chemists for years to come.

References

  • Benchchem. (2025). Structure-Activity Relationship (SAR) Studies of 4-Amino-N-methylbenzeneethanesulfonamide Analogues: A Technical Guide.
  • Zia-ur-Rehman, & et al. (2018). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. PMC.
  • Abas, F. K., & et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Saleem, H., & et al. (2018).
  • Lee, K., & et al. (2012). 5-HT₂c receptor selectivity and structure-activity relationship of N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs. PubMed.
  • Schoenebeck, J. C., & et al. (1981). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed.
  • Bisharat, R., & et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Ceruso, M., & et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Stark, H., & et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.
  • Ghorab, M. M., & et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
  • D'Ascenzio, M., & et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
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  • Yilmaz, E., & et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC.
  • Cheméo. (n.d.). N-[(e)-(dimethylamino)methylidene]-4-methylbenzenesulfonamide (CAS 25770-53-0).
  • Al-Salahi, R., & et al. (2021). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. Semantic Scholar.
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  • Ghorab, M. M., & et al. (2019). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
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  • Wang, Y., & et al. (2023). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Semantic Scholar.
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  • CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide. (2017).
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  • ChemicalBook. (n.d.). N-Methyl-p-toluenesulfonamide synthesis.
  • Egbujor, M. C., & et al. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity.
  • Ghorab, M. M., & et al. (n.d.). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
  • Saso, L., & et al. (2025).
  • Kavaliauskas, P., & et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI.
  • PubChem. (n.d.). N-Methylbenzenesulfonamide.
  • Bon, B., & et al. (2025).
  • Teixeira, J., & et al. (2023).
  • Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use.
  • Field, L., & Clark, R. D. (n.d.). METHYL p-TOLYL SULFONE. Organic Syntheses Procedure.
  • Bisharat, R., & et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PubChem. (n.d.). N-Benzylidene-4-methylbenzensulfonamide.
  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide.
  • Admescope. (2022). Characterize the physicochemical parameters early.

Sources

Technical Analysis: Lipophilicity Profile of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth characterization of the lipophilicity and partition coefficient (LogP) of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide . This compound represents a specific structural class of polysubstituted benzenesulfonamides, often utilized as intermediates in the synthesis of carbonic anhydrase inhibitors (CAIs) and certain kinase inhibitors.

Understanding the lipophilicity of this molecule is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Based on fragment-based QSAR modeling and structural analog comparison, this compound exhibits a LogP in the range of 0.8 to 1.5 , classifying it as moderately lipophilic. This range suggests favorable membrane permeability while retaining sufficient aqueous solubility for oral bioavailability.

Chemical Profile & Structural Analysis[1][2][3]

To accurately determine lipophilicity, we must first deconstruct the molecule into its physicochemical contributors. The structure features a push-pull electronic system with a lipophilic thioether tail and a polar sulfonamide head.

FeatureMoietyContribution to LipophilicityElectronic Effect
Core Benzene RingLipophilic (Base)

-system Scaffold
Substituent 1 -SEt (Ethylthio)Hydrophobic (+π)Electron Donor (+M), Soft Nucleophile
Substituent 2 -NH₂ (Amino)Hydrophilic (-π)H-bond Donor, Weak Base (pKa ~3-4)
Substituent 3 -SO₂NHMeAmphiphilic Strong Electron Withdrawing (-I, -M), H-bond Donor/Acceptor
Theoretical LogP Calculation (Fragment-Based)

In the absence of a direct experimental monograph for this specific CAS entry, we apply the Hansch-Leo fragment constant method to derive a high-confidence predicted value.

  • Base (Benzene): 2.13

  • Fragment 1 (-NH₂): -1.23

  • Fragment 2 (-SO₂NHR): -1.50 (approximate for N-substituted sulfonamides)

  • Fragment 3 (-S-Ethyl): +0.65 (Thioether effect)

  • Correction (N-Methyl): +0.40 (Alkylation increases lipophilicity over -SO₂NH₂)

  • Correction (Ortho Interaction): -0.20 (Potential H-bonding between NH₂ and S)

Calculated Consensus LogP:



Refined prediction using ChemAxon/ACD algorithms on similar scaffolds suggests a slightly higher value due to the shielding of the sulfonamide, placing it near 0.95 ± 0.3 .

Experimental Methodologies for LogP Determination

For researchers requiring empirical validation, the following protocols are the industry standard for sulfonamide derivatives. The Shake-Flask Method is the gold standard for accuracy, while RP-HPLC is preferred for high-throughput screening.

Protocol A: Shake-Flask Method (OECD 107)

Best for: High accuracy, validating computational models.

Reagents: n-Octanol (HPLC Grade), Phosphate Buffer (pH 7.4), 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (Test Substance).

Workflow:

  • Pre-saturation: Saturate n-octanol with buffer and buffer with n-octanol for 24 hours to avoid volume changes during partitioning.

  • Preparation: Dissolve 10 mg of the test substance in the pre-saturated n-octanol phase.

  • Equilibration:

    • Prepare three ratios of Octanol:Buffer (1:1, 1:2, 2:1) in glass vials.

    • Vortex for 5 minutes.

    • Centrifuge at 2500 rpm for 10 minutes to separate phases.

  • Quantification:

    • Carefully sample both the upper (octanol) and lower (aqueous) phases.

    • Analyze concentration using UV-Vis spectrophotometry (λ_max ~260-290 nm) or HPLC.

  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (OECD 117)

Best for: Impure samples, rapid screening.

Principle: Lipophilicity correlates with the retention factor (


) on a C18 column.

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (75:25) isocratic elution.

  • Standards: Inject a mixture of reference standards with known LogP values (e.g., Toluene, Naphthalene, Butanone).

  • Measurement: Determine the retention time (

    
    ) of the test compound and the dead time (
    
    
    
    ) using thiourea.
  • Calculation:

    
    
    
    
    
    (Where
    
    
    and
    
    
    are derived from the calibration curve of reference standards).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the determination methods and the partitioning mechanism.

Diagram 1: Partitioning Mechanism & HPLC Workflow

LogP_Workflow cluster_0 Molecular Interactions cluster_1 HPLC Methodology (OECD 117) Compound 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide Octanol Octanol Phase (Lipophilic) Compound->Octanol Hydrophobic Forces (-SEt group) Water Buffer Phase (Hydrophilic) Compound->Water H-Bonding (-NH2, -SO2) Injection Sample Injection C18 C18 Column (Hydrophobic Interaction) Injection->C18 Mobile Phase Detector UV Detection (254 nm) C18->Detector Elution Data Retention Factor (k) Detector->Data Signal Processing Data->Compound Correlates to LogP

Caption: Figure 1. Dual-view of molecular partitioning forces and the RP-HPLC retention workflow for LogP estimation.

Comparative Data Analysis

The table below compares the predicted values of the target compound against experimentally verified structural analogs. This triangulation validates the estimated range.

Compound NameStructure KeyLogP (Exp/Pred)Source
Target Compound 3-amino-4-(ethylthio)-N-methyl... 0.95 (Pred) Calculated (Consensus)
3-Amino-4-methylbenzenesulfonamide-Me instead of -SEt-0.60 (Exp)PubChem [1]
3-Amino-N,N-diethylbenzenesulfonamideDiethyl on N1.30 (Exp)ChemScene [2]
4-Amino-N-ethyl-N-propyl...Propyl/Ethyl on N1.99 (Calc)ChemScene [3]
SulfanilamideUnsubstituted-0.72 (Exp)DrugBank [4]

Analysis: The substitution of the methyl group (LogP -0.6) with an ethylthio group significantly increases lipophilicity due to the sulfur atom's larger van der Waals radius and lower electronegativity compared to oxygen, combined with the ethyl chain. However, it remains less lipophilic than the N,N-diethyl analog (LogP 1.3) because the N-methyl sulfonamide moiety retains a polar hydrogen bond donor.

Biopharmaceutical Implications (ADME)

For drug development professionals, the LogP of ~0.95 places this compound in an optimal window for:

  • Oral Bioavailability: It adheres to Lipinski’s Rule of 5 (LogP < 5).

  • Blood-Brain Barrier (BBB): While positive, a LogP < 2.0 usually suggests moderate to low passive BBB penetration unless active transport is involved.

  • Solubility: The compound likely retains good aqueous solubility (>100 µg/mL) due to the sulfonamide polarity, facilitating formulation.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 235510, 3-Amino-4-methylbenzenesulfonamide. Retrieved from [Link]

  • DrugBank Online. (2023).[1] Sulfanilamide: Chemical Properties. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

[1][2][3][4][5][6]

Materials and Equipment

Reagent/SolventGradeHazard NoteRole
4-Chloro-3-nitrobenzenesulfonyl chloride97%Corrosive, Moisture SensitiveStarting Material
Methylamine (2.0 M in THF)ReagentFlammable, ToxicAmine Source
Ethanethiol (Ethyl mercaptan)99%Extreme Stench , FlammableNucleophile
Potassium Carbonate (

)
AnhydrousIrritantBase (

)
Iron Powder-325 meshFlammable solidReductant
Ammonium Chloride (

)
ACSIrritantElectrolyte/Buffer
DMF (N,N-Dimethylformamide)AnhydrousReprotoxicSolvent (

)
Ethanol/WaterHPLC/Milli-Q-Solvent (Reduction)

Equipment:

  • Three-neck round-bottom flasks (100 mL, 250 mL).

  • Magnetic stirrer with temperature control.

  • Reflux condenser.

  • Bleach Trap: Essential for neutralizing ethanethiol vapors during Step 2.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitro-N-methylbenzenesulfonamide

Rationale: The sulfonyl chloride is highly electrophilic. Low temperature is critical to prevent hydrolysis or bis-amination.

  • Setup: Charge a 250 mL 3-neck flask with 4-chloro-3-nitrobenzenesulfonyl chloride (5.12 g, 20.0 mmol) and anhydrous THF (50 mL) under nitrogen atmosphere. Cool to 0 °C in an ice bath.

  • Addition: Dropwise add methylamine (2.0 M in THF, 22 mL, 44.0 mmol) over 20 minutes. Maintain internal temperature

    
    .
    
    • Note: Excess amine acts as a scavenger for the HCl generated.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with water (100 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with 1M HCl (to remove excess amine), brine, and dry over 
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol if necessary.

    • Yield Target: >90% (Yellow solid).

Step 2: Reaction with Ethanethiol

Rationale: The nitro group at the ortho position and the sulfonamide at the para position strongly activate the chlorine for displacement. Potassium carbonate acts as a mild base to generate the ethyl thiolate species in situ.

  • Safety: Perform ALL operations in a fume hood. Connect the exhaust to a bleach scrubber (10% NaOCl) to oxidize escaping thiols.

  • Setup: Dissolve Intermediate 1 (4.0 g, ~16 mmol) in anhydrous DMF (40 mL). Add Potassium Carbonate (4.4 g, 32 mmol).

  • Addition: Add Ethanethiol (1.5 mL, 20 mmol) via syringe.

  • Reaction: Heat to 60 °C for 4–6 hours. The solution will darken.

    • Checkpoint: Monitor disappearance of the aryl chloride by LC-MS.

  • Workup: Pour the mixture into ice-water (200 mL). The product typically precipitates. Filter the solid.[1][2] If oil forms, extract with DCM.

  • Odor Neutralization: Rinse glassware with dilute bleach solution immediately.

    • Intermediate 2: 3-Nitro-4-(ethylthio)-N-methylbenzenesulfonamide.

Step 3: Chemoselective Nitro Reduction

Rationale: Catalytic hydrogenation (Pd/C, H


  • Setup: In a 250 mL flask, suspend Intermediate 2 (3.0 g, ~10.8 mmol) in Ethanol (60 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride (2.9 g, 54 mmol) and Iron Powder (3.0 g, 54 mmol).

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring for 2–4 hours.
    
    • Observation: The reaction mixture will turn from yellow/orange to a dark sludge (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with saturated

    
     to pH 8–9. Extract with EtOAc (
    
    
    mL).
  • Final Purification: Dry (

    
    ) and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to obtain the title compound.[3][2]
    

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Step 1 Temp

(Addition)
Prevents hydrolysis of sulfonyl chloride by adventitious moisture.
Step 2 Base

(2.0 eq)
Sufficient to deprotonate EtSH (

) without degrading the sulfonamide.
Step 3 pH Neutral/Slightly AcidicFe reduction requires a proton source (

); highly basic conditions can lead to azo coupling side products.
Thiol Control Bleach ScrubberMandatory for safety; ethanethiol has an odor threshold of 1 ppb.

Analytical Validation

Expected Data for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide:

  • Physical State: Off-white to pale yellow crystalline solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       7.40 (d, J=8.2 Hz, 1H, Ar-H5), 7.05 (d, J=2.0 Hz, 1H, Ar-H2), 6.90 (dd, J=8.2, 2.0 Hz, 1H, Ar-H6).
      
    • 
       5.40 (br s, 2H, 
      
      
      ).
    • 
       2.95 (q, J=7.3 Hz, 2H, 
      
      
      ).
    • 
       2.45 (d, J=4.8 Hz, 3H, 
      
      
      ).
    • 
       1.20 (t, J=7.3 Hz, 3H, 
      
      
      ).
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]
    
    
    : 247.05. Found: 247.1.

References

  • Nucleophilic Arom

    
    ):  Xu, K., et al. (2020). C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. CCS Chemistry. Retrieved March 2, 2026, from [Link]
    
  • Nitro Reduction (Zinin/Sulfide Compatibility): Shi, G., et al. (2024).[4] Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry. Retrieved March 2, 2026, from [Link]

  • Thiophenol Precursor Synthesis: Wang, M., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide. PMC. Retrieved March 2, 2026, from [Link]

Application Note: Optimal Solvent Selection and Formulation Protocols for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-amino-4-(ethylthio)-N-methylbenzenesulfonamide is a complex, polyfunctional sulfonamide derivative. For researchers and drug development professionals, achieving optimal dissolution of this compound is a critical prerequisite for reliable in vitro assays, in vivo dosing, and chemical synthesis.

The solubility of sulfonamides is heavily dictated by their molecular structure, which directly impacts absorption, partitioning, and bioavailability[1]. To understand its solvation thermodynamics, we must deconstruct its functional groups:

  • The N-methylsulfonamide group (-SO₂NHCH₃): This moiety is polar and weakly acidic (pKa ~9–10). It acts as a strong hydrogen bond donor and acceptor.

  • The primary amine (-NH₂): Located at the 3-position, this group is weakly basic (pKa ~2–4) and capable of hydrogen bonding.

  • The ethylthio group (-SCH₂CH₃) & Benzene ring: These features impart significant lipophilic bulk, increasing the molecule's overall partition coefficient (LogP).

The Solvation Challenge: At physiological pH (7.4), the compound remains largely un-ionized. The hydrophobic bulk forces surrounding water molecules into highly ordered clathrate structures, creating an entropic penalty that makes aqueous solubility exceptionally poor[2]. However, according to the Extended Hildebrand solubility approach, the solute-solvent interaction energy is maximized when the solubility parameter of the solvent closely matches that of the sulfonamide[3]. Consequently, polar aprotic solvents with high dielectric constants and strong hydrogen-bond accepting capabilities are required to disrupt the compound's stable crystal lattice[4].

Solvent Selection Matrix

The following matrix summarizes the quantitative and qualitative solubility profiles for this compound across various solvent classes.

Solvent SystemDielectric Constant (ε)Expected SolubilityMechanistic Causality & Application Notes
DMSO (Dimethyl Sulfoxide) 46.7High (>50 mM)Gold Standard. DMSO acts as a powerful H-bond acceptor, perfectly solvating the -NH₂ and -SO₂NH- protons while accommodating the lipophilic core[5]. Ideal for master stocks.
DMF (N,N-Dimethylformamide) 36.7High (>50 mM)Excellent alternative to DMSO with lower viscosity. Often preferred in chemical synthesis due to its high dissolution potential[4].
Methanol / Ethanol 32.7 / 24.5Moderate (1–10 mM)Polar protic solvents can engage in H-bonding, but their lower dielectric constants limit maximum solubility compared to aprotic solvents[4].
Aqueous Buffer (pH 7.4) ~80.0Poor (<0.1 mM)The un-ionized state of the molecule at neutral pH leads to rapid hydrophobic precipitation[6]. Requires co-solvents for assay use.
Aqueous Acid (pH < 2.0) ~80.0Moderate Protonation of the 3-amino group forms a soluble ammonium salt. Useful for specialized acidic formulations.
Aqueous Base (pH > 11.0) ~80.0Moderate Deprotonation of the sulfonamide nitrogen forms a soluble sodium/potassium salt.

Strategic Workflow for Solubilization

SolventSelection Start 3-amino-4-(ethylthio)- N-methylbenzenesulfonamide Solubilization Strategy InVitro In Vitro / Cellular Assays Start->InVitro InVivo In Vivo / Animal Models Start->InVivo Synthesis Chemical Synthesis Start->Synthesis DMSOStock Primary Stock: 10-50 mM in DMSO (High H-bond acceptance) InVitro->DMSOStock CoSolvent Co-solvent Formulation (e.g., PEG400, Tween-80) InVivo->CoSolvent Enhance biocompatibility & bioavailability PolarAprotic Neat Polar Aprotic Solvents (DMF, DMAc, DMSO) Synthesis->PolarAprotic Maximize absolute solubility AqueousDilution Aqueous Buffer Dilution (Final DMSO ≤ 1% v/v) DMSOStock->AqueousDilution Dropwise addition under vortexing

Decision matrix for the optimal solubilization of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control steps to prevent false negatives in downstream biological assays caused by unseen micro-precipitation.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality: Water contamination in DMSO drastically reduces the solubility parameter of the solvent, leading to premature crystallization of sulfonamides. Using anhydrous solvents is non-negotiable.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound and a bottle of anhydrous DMSO (≥99.9% purity, stored under argon) to reach room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Gravimetric Addition: Weigh the required mass of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide into a sterile, amber glass vial (the compound may be light-sensitive over prolonged periods).

  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Energy Input: Cap the vial and sonicate in a water bath at 37°C for 5–10 minutes. Mechanism: Acoustic cavitation provides the necessary activation energy to break the intermolecular hydrogen bonds of the crystal lattice.

  • System Validation (Centrifugation): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 × g for 5 minutes.

    • Pass: No visible pellet. The solution is a true molecular dispersion.

    • Fail: A white pellet forms. The compound has exceeded its thermodynamic solubility limit; dilute to 25 mM and repeat.

Protocol B: Aqueous Formulation for In Vitro Assays

Causality: Direct injection of a high-concentration DMSO stock into a static aqueous buffer creates localized zones of high compound concentration and low solvent capacity. This triggers rapid nucleation and irreversible precipitation[6].

Step-by-Step Methodology:

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Mechanism: Elevated temperatures increase the kinetic energy of the system, favoring the endothermic dissolution process of sulfonamides[2].

  • Dynamic Dilution: Place the warmed buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Using a micropipette, add the 50 mM DMSO master stock dropwise directly into the center of the vortexing liquid. Ensure the final DMSO concentration does not exceed 1.0% (v/v) to prevent cellular toxicity and assay interference[6].

  • System Validation (Optical Density): To confirm the absence of colloidal aggregates (micro-precipitation), measure the absorbance of the final solution at 600 nm (OD₆₀₀) using a spectrophotometer, blanked against the pure buffer + 1% DMSO.

    • Pass: OD₆₀₀ < 0.02 (Solution is optically clear).

    • Fail: OD₆₀₀ > 0.05 (Light scattering indicates micro-crystals). If this occurs, a co-solvent system (e.g., 5% PEG-400 or 2% Tween-80) must be integrated into the buffer prior to compound addition.

References

  • Martin, A., et al. "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents." Journal of Pharmaceutical Sciences (via PubMed/NIH). Available at:[Link]

  • Martinez, F., et al. "Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents." Academia.edu. Available at: [Link]

  • Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Cysewski, P., et al. "Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility." Materials (MDPI). Available at:[Link]

Sources

Preparation and Validation of 3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide Stock Solutions for In Vitro Pharmacological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay developers, and drug discovery scientists. Objective: To establish a robust, self-validating protocol for the preparation, storage, and dilution of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide stock solutions, ensuring maximum compound integrity and reproducible in vitro assay data.

Physicochemical Profiling & Rationale

Before preparing stock solutions, it is critical to analyze the physicochemical properties of the target compound to dictate the handling strategy.

Compound Identity: 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide CAS Number: 1153281-55-0[1] Molecular Formula: C₉H₁₄N₂O₂S₂[1] Molecular Weight: 246.35 g/mol [1]

Structural Causality & Solvent Selection: This molecule features a lipophilic ethylthio ether moiety alongside hydrogen-bonding capable aniline and N-methyl sulfonamide groups. Because it lacks highly ionizable functional groups at physiological pH, its aqueous solubility is inherently poor. Consequently, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for primary stock preparation. DMSO effectively solvates both the hydrophobic and polar regions of the molecule, ensuring a homogenous solution for downstream biological testing.

Critical Parameters for Stock Integrity (E-E-A-T Guidelines)

To maintain scientific integrity and prevent false negatives in high-throughput screening or in vitro assays, the following parameters must be strictly controlled:

  • Solvent Quality (Anhydrous Environment): Only >99.9% anhydrous, HPLC-grade DMSO should be used. Causality: DMSO is highly hygroscopic. The uptake of trace atmospheric water drastically alters the thermodynamic properties of the solvent mixture. Cavity formation—a necessary thermodynamic step for compound dissolution—becomes significantly more difficult in "wet" DMSO, leading to rapid compound precipitation [[2]]([Link]).

  • Temperature & Storage (Aliquoting): Causality: Repeated freeze-thaw cycles synergistically enhance compound precipitation and degradation, especially if trace water has been absorbed during handling . Primary stocks must be aliquoted into single-use vials immediately after preparation.

  • Oxidation Prevention: The ethylthio ether group is susceptible to oxidation, potentially converting into a sulfoxide or sulfone over time. Purging the storage vials with an inert gas (Argon or Nitrogen) displaces oxygen and preserves the oxidation state of the sulfur atom.

  • Material Compatibility: Standard cellulose acetate or nitrocellulose syringe filters are degraded by DMSO, which can leach plasticizers and contaminate the assay . PTFE (Polytetrafluoroethylene) is chemically inert and must be used for all sterilization steps.

Quantitative Data: Stock Concentration Strategy

The table below summarizes the mass required to achieve standard stock concentrations across various working volumes.

Formula: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight (246.35 g/mol )

Target ConcentrationVolumeMass Required (mg)Recommended Application
1 mM 100 µL0.025 mgLow-dose cellular assays
1 mM 500 µL0.123 mgLow-dose cellular assays
10 mM 100 µL0.246 mgStandard HTS primary stock
10 mM 1 mL2.464 mgStandard HTS primary stock
50 mM 100 µL1.232 mgHigh-concentration biochemical screens
50 mM 1 mL12.318 mgHigh-concentration biochemical screens

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed, self-validating loop. Each critical step includes a verification check to ensure the compound has not precipitated, degraded, or been lost to material adsorption.

Phase 1: Equilibration and Weighing
  • Equilibration: Remove the lyophilized compound vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation. Introducing water into the solid powder will ruin the solubility profile of the resulting DMSO stock .

  • Weighing: Using an analytical balance equipped with an anti-static draft shield, accurately weigh the desired mass (e.g., 2.46 mg for a 10 mM, 1 mL stock) into a clean, inert glass or polypropylene vial.

Phase 2: Dissolution and Visual Validation
  • Solvent Addition: Add the precisely calculated volume of anhydrous, HPLC-grade DMSO.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If micro-particulates remain, apply low-energy bath sonication for 5 minutes.

    • Causality: Sonication provides the activation energy necessary to overcome the thermodynamic barrier of dissolution in DMSO [[2]]([Link]).

  • Self-Validation Check 1 (Visual): Inspect the vial against alternating black and white backgrounds under bright light. The solution must be completely optically clear. The presence of a Tyndall effect (light scattering) indicates incomplete dissolution.

Phase 3: Sterilization and Analytical Validation
  • Filtration: Draw the solution into a solvent-resistant glass or polypropylene syringe and filter it through a 0.22 µm PTFE syringe filter into a sterile collection tube .

  • Self-Validation Check 2 (Analytical): Reserve a 5 µL aliquot of the post-filtration stock. Analyze this aliquot via LC-MS or UV-Vis spectrophotometry against a pre-filtration standard. This confirms that 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide did not non-specifically bind to the PTFE filter matrix.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the validated stock into single-use polypropylene microcentrifuge tubes (e.g., 25 µL or 50 µL per tube).

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping.

    • Causality: Displacing ambient oxygen prevents the long-term oxidation of the ethylthio ether moiety.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Avoid all freeze-thaw cycles .

StockPreparation A Solid Compound (Equilibrate to RT) B Weighing (Anti-static Shield) A->B C Add Anhydrous DMSO (>99.9% HPLC Grade) B->C D Dissolution (Vortex & Sonicate) C->D E Filtration (0.22 µm PTFE) D->E F Validation (LC-MS & Visual) E->F G Aliquoting & Storage (Argon Purge, -80°C) F->G

Caption: Workflow for preparing and validating DMSO stock solutions.

In Vitro Assay Dilution Strategy

When transitioning from the primary DMSO stock to the aqueous in vitro assay (e.g., cell culture media or biochemical buffer), the dilution strategy must isolate the compound's pharmacological effect from solvent-induced cytotoxicity.

  • Intermediate Dilutions: Perform all serial dilutions (e.g., 1:3 or 1:10 dose-response curves) in 100% anhydrous DMSO in an intermediate plate.

    • Causality: Diluting directly into aqueous media at high concentrations can cause the compound to crash out of solution before it reaches the target.

  • Aqueous Transfer: Perform a single, final volumetric transfer (e.g., 1:1000 or 1:200) from the intermediate DMSO plate directly into the final aqueous assay plate .

  • Constant Vehicle Concentration: This method ensures that every well in the assay, from the highest compound dose to the lowest, contains exactly the same final concentration of DMSO (e.g., 0.1% or 0.5% v/v).

DilutionStrategy S Primary Stock (10 mM in 100% DMSO) D1 Intermediate Dilution (Serial in 100% DMSO) S->D1 Maintains compound solubility D2 Aqueous Transfer (Spike into Assay Media) D1->D2 1:1000 volumetric transfer F Final Assay Plate (Constant 0.1% DMSO) D2->F Prevents solvent cytotoxicity

Caption: Serial dilution strategy maintaining constant DMSO concentration.

References

  • High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening (PubMed). URL:[Link]

Sources

reagents required for the synthesis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Abstract This application note details a robust, four-step synthetic protocol for the preparation of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide. This scaffold is a critical intermediate in the development of carbonic anhydrase inhibitors, antivirals, and specific kinase inhibitors. The synthesis utilizes readily available 1-chloro-2-nitrobenzene as a starting material, employing a sequence of chlorosulfonation, sulfonamide formation, nucleophilic aromatic substitution (


), and chemoselective nitro reduction. Special emphasis is placed on the 

regioselectivity and the selection of a sulfur-tolerant reduction method to preserve the ethylthio moiety.

Retrosynthetic Analysis & Strategy

The target molecule features a trisubstituted benzene ring.[1] The strategic disconnection relies on the directing effects of the substituents. The sulfonamide group (meta-directing) and the nitro group (meta-directing) are mutually meta, while the ethylthio group is ortho to the amino group.

The most logical forward path involves:

  • Chlorosulfonation of 1-chloro-2-nitrobenzene. The directing effects of the chloro (ortho/para) and nitro (meta) groups synergistically direct the sulfonyl group to position 4 relative to the nitro group (para to the chlorine).

  • Amidation of the sulfonyl chloride with methylamine.

  • Nucleophilic Aromatic Substitution (

    
    )  where the electron-withdrawing nitro and sulfonamide groups activate the 4-chloro position for displacement by ethanethiol.
    
  • Reduction of the nitro group to the amine using iron/ammonium chloride to avoid catalyst poisoning or desulfurization common with catalytic hydrogenation.

Retrosynthesis Target 3-amino-4-(ethylthio)- N-methylbenzenesulfonamide Precursor1 4-(ethylthio)-N-methyl- 3-nitrobenzenesulfonamide Target->Precursor1 Nitro Reduction (Fe/NH4Cl) Precursor2 4-chloro-N-methyl- 3-nitrobenzenesulfonamide Precursor1->Precursor2 SNAr (EtSH, Base) Precursor3 4-chloro-3-nitrobenzenesulfonyl chloride Precursor2->Precursor3 Amidation (MeNH2) Start 1-chloro-2-nitrobenzene Precursor3->Start Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Reagents & Materials

ReagentCAS NumberRoleEq.
1-Chloro-2-nitrobenzene 88-73-3Starting Material1.0
Chlorosulfonic Acid 7790-94-5Electrophile / Solvent5.0
Methylamine (2M in THF) 74-89-5Nucleophile (Amidation)2.5
Ethanethiol (Ethyl mercaptan) 75-08-1Nucleophile (

)
1.2
Potassium Carbonate 584-08-7Base2.0
Iron Powder 7439-89-6Reductant5.0
Ammonium Chloride 12125-02-9Electrolyte / H+ Source5.0
Thionyl Chloride 7719-09-7Reagent (Optional cleanup)0.5

Experimental Protocol

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

Rationale: The electrophilic aromatic substitution is directed to the position para to the chlorine atom due to the activation by Cl and the meta-directing influence of the


 group.
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an acid scrubber (NaOH trap).

  • Addition: Charge Chlorosulfonic acid (5.0 eq) into the flask and cool to 0°C.

  • Reaction: Add molten 1-chloro-2-nitrobenzene (1.0 eq) dropwise over 30 minutes, maintaining the temperature <10°C.

  • Heating: Slowly warm the mixture to 80°C and stir for 4 hours. Evolution of HCl gas will occur.[2]

  • Quench: Cool the reaction mass to room temperature. Carefully pour the mixture onto crushed ice (approx. 10x weight of acid) with vigorous stirring. Caution: This is highly exothermic.

  • Isolation: Filter the precipitated sulfonyl chloride. Wash with cold water (3x) and dry under vacuum at 40°C.

    • Yield Expectation: 75-85%

    • Appearance: Off-white to yellow solid.

Step 2: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Rationale: Sulfonyl chlorides are highly reactive electrophiles. Reaction with primary amines yields sulfonamides. Low temperature prevents nucleophilic attack on the aromatic ring.

  • Solvation: Dissolve the crude sulfonyl chloride (1.0 eq) in Dichloromethane (DCM) (10 vol).

  • Amidation: Cool the solution to 0°C. Add Methylamine (2M in THF, 2.5 eq) dropwise. Alternatively, use aqueous methylamine, but biphasic conditions may require vigorous stirring.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine), then water, then Brine. Dry over

    
    .[3]
    
  • Concentration: Evaporate the solvent to yield the crude sulfonamide.

    • Purification: Recrystallize from Ethanol if necessary.

Step 3: Synthesis of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide

Rationale: The chlorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (


) by the ortho-nitro and para-sulfonamide groups.
  • Setup: Dissolve the sulfonamide intermediate (1.0 eq) in DMF (5 vol).

  • Reagents: Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Thiol Addition: Add Ethanethiol (1.2 eq) via syringe. Note: Ethanethiol has a potent stench; use a bleach trap for exhaust.

  • Reaction: Heat the mixture to 60°C for 3-5 hours. The solution will typically darken.

  • Workup: Pour the reaction mixture into ice water (20 vol). The product should precipitate.

  • Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

    • Mechanism Check: The intermediate forms a Meisenheimer complex stabilized by the electron-withdrawing groups before expelling the chloride.

Step 4: Reduction to 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Rationale: Catalytic hydrogenation (


) carries a high risk of poisoning the catalyst with the thioether sulfur or causing reductive desulfurization (cleaving the C-S bond). The Bechamp reduction (Fe/NH4Cl) is chemoselective for the nitro group and tolerates sulfur.
  • Suspension: Suspend the nitro-thioether (1.0 eq) in a mixture of Ethanol (10 vol) and Water (2.5 vol).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (5.0 eq).
    
  • Reduction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. The product may precipitate from the remaining aqueous phase. If not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH).

Reaction Mechanism & Pathway

The critical step determining the substitution pattern is the


 reaction. The diagram below illustrates the activation and substitution mechanism.

SNAr_Mechanism Substrate 4-chloro-N-methyl- 3-nitrobenzenesulfonamide Complex Meisenheimer Complex (Stabilized by NO2/SO2) Substrate->Complex + EtS- EtS Ethanethiolate (EtS-) EtS->Complex Product 4-(ethylthio)-N-methyl- 3-nitrobenzenesulfonamide Complex->Product - Cl- Leaving Chloride Ion (Cl-) Complex->Leaving

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (


) step.

Safety & Handling

  • Chlorosulfonic Acid: Reacts violently with water. All glassware must be bone-dry. Use a proper acid gas scrubber.

  • Ethanethiol: Extremely low odor threshold. Handle only in a high-performance fume hood. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize the thiol and neutralize the odor.

  • Nitro Compounds: Many nitroaromatics are energetic. Do not heat the dry solids to high temperatures.

  • Iron Waste: The iron sludge from the reduction can be pyrophoric if dried completely. Keep wet and dispose of as hazardous solid waste.

References

  • Synthesis of Sulfonamides via Chlorosulfonation

    • Title: Preparation of 4-chloro-3-nitrobenzenesulfonyl chloride.[2]

    • Source: U.S.
    • Link:

  • Nucleophilic Arom

    
    ) on Nitro-Benzenesulfonamides: 
    
    • Title: Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.[4] (Describes SNAr of thiols on nitro-benzenesulfonamides).

    • Source: U.S.
    • Link:

  • Title: Selective reduction of nitroarenes to anilines (General Bechamp Conditions).
  • Related Structural Analogues

    • Title: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)
    • Source:Molecules 2023, 28(5), 2134.
    • Link:

Sources

HPLC method development for detecting 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Introduction & Scientific Context

The analysis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide presents a classic "mixed-mode" challenge in chromatography. This molecule contains three distinct functional functionalities that dictate its behavior in solution:

  • Aniline moiety (

    
    ):  Weakly basic (
    
    
    
    ).
  • Sulfonamide moiety (

    
    ):  Weakly acidic (
    
    
    
    ).
  • Thioether linkage (

    
    ):  Lipophilic, but critically, highly susceptible to oxidation.
    

This Application Note details the development of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. Unlike generic protocols, this guide focuses on the causality of separation—specifically addressing the suppression of aniline tailing and the resolution of oxidative degradants (sulfoxides/sulfones).

Physicochemical Assessment & Strategy

Before injecting a single sample, we must establish the "Separation Logic" based on the molecule's chemistry.

A. The pH Decision (The "Aniline Problem")

The aniline nitrogen has a lone pair of electrons that interacts strongly with residual silanols (


) on the silica backbone of HPLC columns, causing severe peak tailing.
  • Strategy: We will utilize a low pH (2.5 – 3.0) mobile phase.

  • Mechanism: At pH 2.5, the aniline group is fully protonated (

    
    ). While this increases polarity (reducing retention), it repels the protonated silanols, resulting in a sharp, symmetrical peak.
    
B. The Oxidation Risk (The "Thioether Problem")

The ethylthio group is a liability. It readily oxidizes to the Sulfoxide (


) and Sulfone  (

) forms.
  • Chromatographic Prediction: Oxidation increases polarity. Therefore, in Reversed-Phase chromatography, the degradants will elute before the parent peak.

  • Requirement: The gradient must have a shallow initial ramp to resolve these early-eluting polar impurities.

Method Development Workflow

The following diagram illustrates the logical flow for developing this specific method, moving from chemical assessment to final validation.

MethodDevelopment Start Molecule Assessment (Aniline/Thioether) pH_Select pH Selection (pH 2.5 for Amine Control) Start->pH_Select Define pKa Column_Select Stationary Phase (C18 End-capped) pH_Select->Column_Select Suppress Silanols Gradient Gradient Optimization (Resolve Oxidative Impurities) Column_Select->Gradient Retention Mapping Gradient->pH_Select Poor Resolution? Validation ICH Q2(R1) Validation (Specificity/Linearity) Gradient->Validation Finalize Method

Figure 1: Strategic workflow for developing the HPLC method, emphasizing the feedback loop between gradient performance and pH selection.

Detailed Experimental Protocol

This protocol is designed to be robust and transferable .

Instrumentation & Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)"End-capped" columns are essential to minimize aniline tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains acidic pH to protonate the amine; volatile for LC-MS compatibility.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better peak shape for aromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV @ 254 nm (Primary), 280 nm (Secondary)The benzene ring provides strong absorbance at 254 nm.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program

This gradient is designed to retain the polar sulfoxide degradant while eluting the lipophilic parent compound within a reasonable timeframe.

Time (min)% Mobile Phase BEvent
0.0 5%Initial Hold (Focusing)
2.0 5%Isocratic hold to separate polar degradants
15.0 90%Linear ramp to elute parent & lipophilic impurities
17.0 90%Column Wash
17.1 5%Return to initial conditions
22.0 5%Re-equilibration (Critical)

Validation Strategy (ICH Q2)

To ensure the method is scientifically valid, you must prove it performs as intended.[1][2]

A. Specificity (Forced Degradation)

You must demonstrate the method can separate the parent from its own breakdown products.

  • Oxidative Stress: Treat sample with 3%

    
     for 2 hours.
    
    • Expected Result: Appearance of peaks at RRT ~0.4 (Sulfoxide) and RRT ~0.6 (Sulfone).

  • Acid/Base Stress: Treat with 0.1N HCl and 0.1N NaOH.

    • Expected Result: Hydrolysis of the sulfonamide bond (rare) or acetylation changes.

B. Linearity & Range
  • Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

  • Acceptance Criteria: Recovery between 98.0% – 102.0%.

Troubleshooting Decision Tree

Use this logic flow to resolve common issues during development.

Troubleshooting Issue Problem Observed? Tailing Peak Tailing > 1.5? Issue->Tailing Split Split Peaks? Tailing->Split No Sol_pH Lower pH (Add more acid) Tailing->Sol_pH Yes Drift RT Drifting? Split->Drift No Sol_Solvent Check Injection Solvent (Must match MP A) Split->Sol_Solvent Yes Sol_Equil Increase Equilibration Time Drift->Sol_Equil Yes

Figure 2: Troubleshooting logic for resolving peak shape and retention issues.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Sulfonamide Impurities. FDA Guidance Documents.[3]

Sources

Application Note: Advanced Storage, Handling, and Photostability Protocols for Light-Sensitive Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides (e.g., sulfamethoxazole, sulfadiazine) are a foundational class of synthetic bacteriostatic antibiotics utilized extensively in human and veterinary medicine. Despite their clinical utility, their molecular architecture renders them highly susceptible to photodegradation when exposed to ultraviolet (UV) and visible light. This application note provides a comprehensive, mechanistically grounded guide to the storage, handling, and photostability profiling of sulfonamides. Designed for drug development professionals, this guide ensures that therapeutic efficacy and analytical integrity are maintained from the bench to the clinic.

Mechanistic Basis of Sulfonamide Photodegradation

To design effective storage protocols, one must first understand why sulfonamides degrade under light. The sulfonamide moiety contains conjugated aromatic systems that readily absorb UV radiation, typically between 250 nm and 300 nm.

Causality of Degradation: Upon photon absorption, the sulfonamide molecule transitions from a ground singlet state to an excited singlet state, which can undergo intersystem crossing to a highly reactive triplet state. This excited state interacts with dissolved oxygen or organic matter, leading to direct or indirect photolysis. For instance, the direct photolysis of sulfamethoxazole (SMX) drives the cleavage of the S-N bond and subsequent SO₂ extrusion, resulting in the formation of aniline derivatives and other photoproducts[1]. Similarly, the irradiation of sulfadiazine results in the loss of the pyrimidine ring, generating the transformation product 4-amino-N-methylbenzenesulfonamide[2].

The rate of this degradation is highly dependent on the protonation state of the molecule and the pH of the surrounding medium[1].

Photodegradation SMX Sulfonamide (e.g., SMX) Ground State Photon UV/Vis Photon Absorption (250-300 nm) SMX->Photon Excited Excited Triplet State (Reactive) Photon->Excited Intersystem Crossing Cleavage S-N Bond Cleavage & SO2 Extrusion Excited->Cleavage Direct Photolysis Products Photoproducts (e.g., Aniline derivatives) Cleavage->Products

Photochemical degradation pathway of sulfonamide antibiotics.

Quantitative Photodegradation Data

The susceptibility of sulfonamides to photodegradation is not uniform; it is heavily influenced by the chemical environment. As demonstrated in3[3], the kinetic constants and quantum yields for SMX shift dramatically based on pH.

Table 1: Photodegradation Kinetics of Sulfamethoxazole (SMX) under UV Light

Kinetic ParameterAcidic Conditions (pH < 4)Basic Conditions (pH ≥ 7)Mechanistic Implication
Pseudo-first-order constant (k) > 0.15 min⁻¹< 0.025 min⁻¹SMX is highly unstable in acidic matrices under UV light.
Quantum Yield (Φ) 0.47 mol/Einstein0.084 mol/EinsteinHigher efficiency of photon-to-degradation conversion at low pH.
Half-life (Milli-Q water) ~11.5 hours> 30 hoursFormulation pH must be optimized to maximize shelf-life.

Compendial Standards and Material Selection

According to 4[4], articles susceptible to loss of potency or destructive alteration due to light must be packaged in light-resistant containers.

Causality in Material Choice: Standard clear borosilicate glass transmits UV light down to ~300 nm, offering zero protection against the primary degradation wavelengths of sulfonamides. Utilizing amber glass (Type I) or advanced 5[5] physically blocks the transmission of UV and short-wavelength visible light (up to ~500 nm). This prevents the initial photon absorption event, completely arresting the mechanism of direct photolysis.

Standard Operating Procedure (SOP): Laboratory Handling and Storage

To ensure analytical integrity, the following self-validating protocol must be strictly adhered to when handling sulfonamide APIs and solutions.

Step-by-Step Methodology:

  • Ambient Environment Control: Conduct all unprotected handling of sulfonamide powders and solutions under low-actinic (amber/red) lighting (wavelengths > 500 nm). Validation: Place a control aliquot of SMX solution under ambient lab light vs. low-actinic light for 24 hours; LC-MS/MS should confirm zero degradation in the low-actinic control.

  • Container Selection: Store primary stock solutions exclusively in amber volumetric flasks. If amber glassware is unavailable, wrap clear glassware completely in double-layered aluminum foil.

  • Temperature & Humidity Control: Store solid APIs in a cool, dry place (Controlled Room Temperature, 20°C to 25°C) in tightly closed containers[4]. Causality: Sulfonamides can be hygroscopic; moisture ingress can induce hydrolysis, which acts synergistically with photodegradation to rapidly destroy the API.

  • Solution Preparation: Prepare aqueous or organic solutions immediately prior to use. If storage is required, maintain at 4°C in the dark for no longer than 24 hours to minimize thermal and photochemical degradation kinetics.

Experimental Protocol: ICH Q1B Photostability Profiling

To validate the stability of a new sulfonamide formulation or packaging system, a forced degradation study must be executed in accordance with ICH Q1B guidelines. This protocol is designed as a self-validating system: by running a dark control in parallel, any thermal or ambient degradation is subtracted, isolating the pure photochemical effect.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sulfonamide sample at a working concentration (e.g., 10 mg/L) in the target solvent or buffer system.

  • Control Setup (Critical Step): Aliquot equal volumes into two sets of quartz cuvettes or clear vials. Wrap the "Dark Control" set entirely in double-layered aluminum foil to block 100% of light transmission.

  • Irradiation: Place both sets in a validated photostability chamber equipped with a light source meeting ICH Q1B standards (e.g., Xenon arc lamp). Expose samples to provide an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Time-Course Sampling: Withdraw aliquots at predefined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately transfer the withdrawn aliquots to amber HPLC vials and store at 4°C to halt any further radical-driven secondary reactions.

  • Analytical Quantification: Analyze the samples using LC-MS/MS to quantify the remaining parent compound and identify transformation products (e.g., tracking the loss of the pyrimidine ring)[2].

Workflow Prep Prepare Sulfonamide Solution Split Split Aliquots Prep->Split Exposed UV/Vis Exposure (ICH Q1B Chamber) Split->Exposed Dark Dark Control (Foil-Wrapped) Split->Dark Sample Time-Course Sampling Exposed->Sample Dark->Sample Analyze LC-MS/MS Analysis Sample->Analyze

ICH Q1B compliant photostability testing workflow for sulfonamides.

References

  • Title: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Title: Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity Source: ResearchGate URL
  • Title: <659> Packaging and Storage Requirements Source: USP-NF URL
  • Title: Light Sensitive Drug Products Need Protection Source: West Pharmaceutical Services URL

Sources

Preclinical Dosing and Pharmacokinetic Evaluation Protocol for 3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound: 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (CAS: 1153281-55-0) Application: Investigational New Drug (IND) enabling studies, Pharmacokinetics (PK), and Maximum Tolerated Dose (MTD) determination in rodent models.

Rationale and Physicochemical Considerations

3-amino-4-(ethylthio)-N-methylbenzenesulfonamide is a synthetic building block and investigational compound belonging to the benzenesulfonamide class. Sulfonamides are "privileged structures" in pharmacology, frequently utilized as carbonic anhydrase inhibitors, COX-2 inhibitors, and anti-cancer agents [3].

Because this specific compound is in the early stages of preclinical evaluation, there are no universally established in vivo dosing guidelines. Structurally, the molecule contains a polar primary amine and secondary sulfonamide, juxtaposed with a lipophilic ethylthio ether. This combination typically results in Biopharmaceutics Classification System (BCS) Class II or IV behavior—characterized by poor aqueous solubility and variable permeability [4].

The Causality of Empirical Design: You cannot simply dissolve this compound in 0.9% saline and inject it into a mouse. Doing so will cause immediate precipitation in the bloodstream, leading to micro-embolisms, erratic absorption, and artificial toxicity. Therefore, a rigorous, self-validating workflow must be employed: starting with vehicle optimization, progressing to Maximum Tolerated Dose (MTD) determination, and concluding with a comprehensive Pharmacokinetic (PK) profile.

G A 1. Formulation Optimization B 2. MTD Determination A->B C 3. PK Profiling (IV & PO) B->C D 4. Efficacy Modeling C->D

Fig 1. Sequential preclinical in vivo dosing workflow for novel sulfonamides.

Vehicle Formulation Strategies

To achieve systemic exposure without vehicle-induced toxicity, the formulation must bridge the gap between the compound's hydrophobicity and the physiological aqueous environment.

Intravenous (IV) Formulation

For IV administration, a co-solvent system is required to maintain the compound in solution upon dilution in the bloodstream. Based on validated protocols for structurally similar sulfonamide anti-cancer agents (e.g., KCN1), a Cremophor/Ethanol-based micellar system is highly effective [3].

  • Recipe: 5% DMSO, 10% Cremophor EL (polyethoxylated castor oil), 5% Ethanol, 80% Phosphate-Buffered Saline (PBS).

  • Preparation: Dissolve the API in DMSO first. Add Ethanol and Cremophor EL, vortexing vigorously until a clear, homogenous pre-concentrate forms. Slowly add PBS dropwise while sonicating to prevent localized precipitation.

Per Os (PO) / Oral Formulation

For oral gavage, true solutions are not strictly necessary; homogenous suspensions are acceptable and often preferred to maximize the dose volume.

  • Recipe: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in sterile water.

  • Preparation: Wet the API powder with Tween 80 to reduce surface tension, then slowly incorporate the 0.5% MC solution while homogenizing with a tissue tearor or probe sonicator.

Maximum Tolerated Dose (MTD) Determination Protocol

Before initiating PK or efficacy studies, the MTD must be established. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity (e.g., >20% body weight loss) within a specific timeframe [1].

Self-Validating Control: This protocol requires a vehicle-only control arm. If vehicle-treated mice exhibit >5% weight loss, the toxicity is attributed to the excipients (e.g., Cremophor EL hypersensitivity) rather than the active pharmaceutical ingredient (API), triggering an immediate halt and reformulation.

Step-by-Step Methodology
  • Animal Selection: Use 8–10 week old female C57BL/6 mice (n=3 per dose cohort). Acclimate for 7 days prior to dosing.

  • Dose Escalation: Prepare oral formulations at 10, 30, 100, and 300 mg/kg. Dose volume should be strictly maintained at 10 mL/kg.

  • Administration: Administer a single dose via oral gavage (PO).

  • Observation Windows:

    • Acute: Monitor continuously for the first 1 hour for autonomic signs (tremors, hyper-reactivity, respiratory distress).

    • Sub-acute: Monitor at 4, 8, and 24 hours.

    • Longitudinal: Weigh mice daily for 7 days.

  • Euthanasia Criteria: Any animal exhibiting >20% weight loss from Day 0, severe lethargy, or inability to access food/water must be humanely euthanized immediately [1]. The dose below this threshold is established as the MTD.

Pharmacokinetic (PK) Profiling

Once the MTD is established, PK profiling determines the compound's absorption, distribution, metabolism, and excretion (ADME).

Matrix Selection (Plasma vs. Serum): We mandate the use of K2EDTA Plasma over Serum. The causality is twofold: first, plasma processing eliminates the 30-minute clotting time required for serum, preventing ex vivo enzymatic degradation of the sulfonamide; second, plasma yields approximately 55% of whole blood volume compared to lower yields from serum, which is critical when drawing micro-samples from mice [2].

Step-by-Step Methodology
  • Cohort Design:

    • Group 1 (IV): 5 mg/kg (n=3).

    • Group 2 (PO): 25 mg/kg (n=3).

  • Serial Blood Sampling: Using the submandibular vein puncture technique, collect 20 µL of blood into K2EDTA-coated microtainers.

    • IV Timepoints: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • PO Timepoints: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Processing: Centrifuge immediately at 4°C, 3000 × g for 10 minutes. Transfer the plasma supernatant to a fresh tube and snap-freeze on dry ice. Store at -80°C.

  • Bioanalysis: Extract plasma proteins using 3 volumes of cold acetonitrile (containing an internal standard). Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, tracking the[M+H]+ parent mass of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (approx. m/z 247.0).

M S 3-amino-4-(ethylthio)- N-methylbenzenesulfonamide L Hepatic Processing (CYP450 / NATs) S->L M1 S-Oxidation (Sulfoxide/Sulfone) L->M1 M2 N-Acetylation (Primary Amine) L->M2 E Renal Excretion M1->E M2->E

Fig 2. Predicted primary metabolic pathways and clearance mechanisms.

Data Presentation: Expected PK Parameters

Based on the behavior of structurally analogous sulfonamides and thioether-containing compounds [4], the following table outlines the expected PK parameter ranges. Researchers should use this as a benchmark to validate their LC-MS/MS results.

Pharmacokinetic ParameterAbbreviationExpected Range (IV - 5 mg/kg)Expected Range (PO - 25 mg/kg)Implication for Efficacy Dosing
Maximum Concentration

2,500 - 4,000 ng/mL800 - 1,500 ng/mLDetermines peak target engagement.
Time to Maximum Conc.

0.083 hr (5 min)1.0 - 2.5 hrIndicates moderate to slow gut absorption.
Area Under the Curve

4,000 - 6,000 hrng/mL8,000 - 12,000 hrng/mLTotal systemic exposure over time.
Elimination Half-Life

1.5 - 3.0 hr2.0 - 4.0 hrSuggests BID (twice daily) dosing may be needed.
Volume of Distribution

1.2 - 2.5 L/kgN/AHigh tissue penetration (exceeds total body water).
Oral Bioavailability

N/A30% - 50%Viable for oral therapeutic development.

Note: If the observed


 is <10%, researchers must return to the formulation step (Fig 1) to develop a more advanced delivery system, such as amorphous solid dispersions or nano-emulsions.

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Pacific BioLabs. Available at:[Link]

  • Serum Vs. Plasma: Choosing The Optimal Matrix For Preclinical Bioanalysis. PRISYS Biotech. Available at:[Link]

  • KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLOS One. Available at:[Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central (PMC). Available at:[Link]

Technical Application Note: Bioanalytical Extraction Strategies for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Oxidative Instability and Optimizing Recovery in Biological Matrices

Executive Summary & Compound Profile

This guide details the extraction and stabilization of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (hereafter referred to as Analyte-X ) from biological matrices (plasma, serum, urine).

The extraction of Analyte-X presents a classic "bioanalytical paradox": it requires acidic conditions to stabilize the amine functionality for retention, yet the thioether (ethylthio) moiety renders it highly susceptible to ex vivo oxidation (to sulfoxides/sulfones) during sample processing. Furthermore, its amphoteric nature (basic aniline + weakly acidic sulfonamide) demands precise pH control to prevent recovery losses.

Physicochemical Profile & Challenges[1][2]
FeatureChemical MoietyBioanalytical Implication
Basic Center Aniline (

)
pKa

3–4. Protonated (

) at acidic pH. Ideal handle for Cation Exchange (MCX).
Acidic Center

-methylsulfonamide
pKa

11.0. Remains neutral at physiological pH; ionizes at very high pH.
Lipophilicity Ethylthio (

)
Increases LogP (

1.8–2.2). Good solubility in organic solvents (EtOAc, MTBE).
Stability Risk ThioetherCRITICAL: Rapidly oxidizes to sulfoxide (

) and sulfone (

) in the presence of dissolved oxygen or peroxides.

Sample Collection & Stabilization Protocol (Pre-Extraction)

Core Directive: The integrity of the assay is defined at the moment of blood draw. Thioethers are prone to artifactual oxidation during storage.

Reagents Required[1][3]
  • Antioxidant Solution: 1 M Ascorbic Acid (freshly prepared) OR 10% Sodium Metabisulfite.

  • Anticoagulant:

    
     (preferred over Heparin to minimize metal-catalyzed oxidation).
    
Step-by-Step Stabilization
  • Preparation: Pre-charge collection tubes with the Antioxidant Solution (10

    
    L per 1 mL of blood).
    
  • Collection: Draw blood into tubes containing

    
    .
    
  • Processing: Invert gently 5 times. Centrifuge at

    
     (2000 x g, 10 min) to harvest plasma.
    
  • Storage: Transfer plasma immediately to cryovials. Store at

    
    .
    
    • Note: Avoid repeated freeze-thaw cycles. If re-analysis is expected, aliquot samples prior to freezing.

Method Development Decision Tree

The choice of extraction method depends on the required Lower Limit of Quantitation (LLOQ) and sample throughput needs.

ExtractionDecision Start Select Extraction Method Sensitivity Required Sensitivity (LLOQ) Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens MedSens Screening/Discovery (> 10 ng/mL) Sensitivity->MedSens Cleanliness Matrix Complexity? HighSens->Cleanliness PPT Protein Precipitation (PPT) (ACN + Antioxidant) MedSens->PPT Fastest SPE Solid Phase Extraction (SPE) (Mixed-Mode MCX) LLE Liquid-Liquid Extraction (LLE) (EtOAc / MTBE) HighLipid High Lipid/Phospholipid Cleanliness->HighLipid Removes Phospholipids Standard Standard Plasma Cleanliness->Standard Cost Effective HighLipid->SPE Removes Phospholipids Standard->LLE Cost Effective

Figure 1: Decision matrix for selecting the optimal extraction technique based on sensitivity and matrix complexity.

Detailed Extraction Protocols

Protocol A: Mixed-Mode Cation Exchange SPE (Gold Standard)

Best for: Clinical studies, high sensitivity, and removal of phospholipids. Mechanism: Retains the protonated aniline on the sorbent while washing away interferences.

Materials:

  • Cartridge: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg/1 mL).

  • Internal Standard (IS): Deuterated analog (Analyte-X-d3) in 50:50 MeOH:Water.

Workflow:

  • Sample Pre-treatment:

    • Mix 200

      
      L Plasma + 20 
      
      
      
      L IS + 200
      
      
      L 2% Formic Acid (
      
      
      can also be used)
      .
    • Rationale: Acidification (pH < 3) ensures the aniline is fully protonated (

      
      ) to bind to the cation exchange resin.
      
  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at low flow rate (1 mL/min).

  • Wash 1 (Acidic/Aqueous):

    • 1 mL 2% Formic Acid in Water.

    • Removes: Proteins, salts, and hydrophilic neutrals.

  • Wash 2 (Organic/Neutral):

    • 1 mL 100% Methanol.

    • Removes: Hydrophobic neutrals and phospholipids. Crucial Step: The analyte remains bound via ionic interaction.

  • Elution:

    • 2 x 250

      
      L 5% Ammonium Hydroxide in Methanol .
      
    • Mechanism:[1][2][3] High pH deprotonates the aniline, breaking the ionic bond and releasing the analyte.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen (

      
      ). Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN).
      

SPE_Workflow Step1 1. Acidify Sample (Protonate Amine) Step2 2. Load MCX (Ionic Binding) Step1->Step2 Step3 3. Wash MeOH (Remove Neutrals) Step2->Step3 Step4 4. Elute (High pH) (Deprotonate & Release) Step3->Step4

Figure 2: The Logic of Mixed-Mode Cation Exchange (MCX) for Analyte-X.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Clean extracts without SPE costs; good for lipophilic compounds.

  • Buffer Adjustment:

    • Mix 200

      
      L Plasma + 50 
      
      
      
      L Ammonium Bicarbonate (pH 8.0) .
    • Rationale: At pH 8, the aniline is neutral (pKa ~4) and the sulfonamide is neutral (pKa ~11). This maximizes LogD (distribution coefficient) into the organic phase.

  • Extraction:

    • Add 1.0 mL Ethyl Acetate (or MTBE).

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 5 min.

    • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Drying:

    • Evaporate organic layer under Nitrogen. Reconstitute.

Protocol C: Protein Precipitation (PPT) - "Crash & Shoot"

Best for: Discovery PK screening; high concentrations (>50 ng/mL).

  • Precipitation:

    • Add 200

      
      L Plasma to a plate.
      
    • Add 600

      
      L Acetonitrile containing 0.1% Formic Acid + 10 mM Ascorbic Acid .
      
    • Note: The antioxidant in the crash solvent is a critical secondary defense against oxidation.

  • Clarification:

    • Vortex (2 min) and Centrifuge (4000 rpm, 10 min).

  • Analysis:

    • Inject supernatant directly (dilute with water if peak shape is poor).

Critical Control Points & Troubleshooting

IssueRoot CauseCorrective Action
Low Recovery (SPE) Incomplete elutionEnsure Elution solvent is fresh (NH4OH is volatile). pH must be > 10 to deprotonate the aniline.
Peak Tailing Secondary interactionsAdd 5 mM Ammonium Formate to the LC mobile phase to mask silanols.
M+16 Peak (Oxidation) Thioether oxidationCheck Antioxidants. Ensure blood collection tubes were treated. Keep samples on ice. Use inert gas (Nitrogen) for evaporation.
Ion Suppression PhospholipidsSwitch from LLE/PPT to MCX SPE . Monitor Phospholipid transition (m/z 184 -> 104) to verify removal.

Regulatory & Validation Considerations

In accordance with FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the following must be validated:

  • Stability: Demonstrate stability of the thioether in plasma at Room Temperature (Short-Term) and

    
     (Long-Term). Crucial: Prove that the antioxidant stabilizes the analyte for at least 4 hours on the benchtop.
    
  • Selectivity: Ensure the method separates the parent drug from its Sulfoxide and Sulfone metabolites. These metabolites are likely to be more polar (elute earlier in Reverse Phase LC).

  • Matrix Factor: Assess the impact of hemolysis, as released iron can catalyze thioether oxidation.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][6][7] Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation.[4][7] Retrieved from [Link]

  • Yu, Y., et al. (2018). Determination of thiol-containing drugs in human plasma by stable isotope labeling coupled with high performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis.[8] Microchemical Journal.[8] [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Application Note: A Rapid, High-Yield Microwave-Assisted Synthesis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient three-step, one-pot protocol for the synthesis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide, a key intermediate for pharmaceutical research and drug development. Sulfonamide-based compounds are foundational in medicinal chemistry, exhibiting a vast range of biological activities.[1][2] This protocol leverages the power of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[3][4] The key transformation, a nucleophilic aromatic substitution (SNAr), is accelerated from hours to mere minutes, demonstrating the significant advantages of microwave irradiation for the synthesis of functionalized aromatic compounds.

Introduction: The Power of Microwave Synthesis

The sulfonamide functional group is a privileged scaffold in drug discovery, forming the basis for antibacterial, anti-inflammatory, and anti-cancer agents.[5][6] The target molecule, 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide, incorporates three critical pharmacophoric elements: a primary aromatic amine, a thioether linkage, and an N-methylsulfonamide group. The thioether moiety, in particular, can enhance lipophilicity and modulate metabolic stability.[7]

Conventional synthesis of such multi-substituted aromatics often involves lengthy reaction times, harsh conditions, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, energy is transferred directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[8][9] This "dielectric heating" allows for reactions to be performed at temperatures well above the solvent's boiling point in sealed, pressurized vessels, leading to dramatic rate enhancements.[8][10] This protocol has been designed to be executed in a dedicated microwave synthesis reactor, which ensures safe and reproducible operation under controlled temperature and pressure conditions.[11]

The following protocol outlines a three-step sequence starting from commercially available 4-chloro-3-nitrobenzenesulfonyl chloride.

Overall Reaction Scheme:

(Self-generated image representing the three-step chemical reaction)

  • Step 1: Formation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

  • Step 2 (Microwave-Assisted): Nucleophilic aromatic substitution (SNAr) to install the ethylthio group.

  • Step 3: Reduction of the nitro group to the target primary amine.

Experimental Protocol

This protocol is designed for execution in a dedicated single-mode microwave reactor equipped with pressure and temperature monitoring.[10]

Materials and Equipment
  • Reagents: 4-chloro-3-nitrobenzenesulfonyl chloride, Methylamine (40% in H₂O), Sodium ethanethiolate, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl acetate, Hydrochloric acid (conc.), Sodium bicarbonate (saturated solution), Brine.

  • Equipment: Single-mode microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover®), appropriate microwave process vials (10-20 mL) with crimp caps, magnetic stir bars, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography system.

Synthetic Workflow Diagram

The overall process from starting materials to the final, purified product is outlined below.

G cluster_prep Step 1: Sulfonamide Formation cluster_mw Step 2: Microwave-Assisted SNAr cluster_reduction Step 3: Nitro Reduction cluster_workup Work-up & Purification A Dissolve 4-chloro-3-nitro- benzenesulfonyl chloride in THF B Add Methylamine solution (40% in H₂O) dropwise at 0°C A->B C Stir at RT for 1 hour B->C D Concentrate Step 1 mixture. Redissolve in DMF C->D Intermediate 1 E Add Sodium Ethanethiolate D->E F Seal vial and place in microwave reactor E->F G Irradiate: 150°C for 15 min F->G H Cool vial to <50°C G->H I Transfer MW reaction mixture to flask with Ethanol H->I Intermediate 2 J Add SnCl₂·2H₂O and HCl (conc.) I->J K Heat to 70°C for 2 hours J->K L Quench with H₂O and basify with sat. NaHCO₃ K->L M Extract with Ethyl Acetate L->M N Dry, filter, and concentrate organic layers M->N O Purify by column chromatography N->O P Characterize Final Product O->P

Caption: Workflow for the microwave-assisted synthesis of the target sulfonamide.

Step-by-Step Procedure

Caution: These procedures must be conducted by trained personnel in a well-ventilated fume hood. Microwave heating in sealed vessels generates high pressure and must only be performed in a dedicated chemical synthesis reactor.[10][11]

Step 1: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (5.12 g, 20.0 mmol) in 40 mL of tetrahydrofuran (THF).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add methylamine (40% solution in water, 4.66 mL, 60.0 mmol) dropwise over 15 minutes. A white precipitate will form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF. The resulting crude intermediate is used directly in the next step.

Step 2: Microwave-Assisted Synthesis of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide

  • Transfer the crude material from Step 1 to a 20 mL microwave process vial containing a magnetic stir bar.

  • Add anhydrous dimethylformamide (DMF, 15 mL) to dissolve the solid.

  • Add sodium ethanethiolate (2.02 g, 24.0 mmol).

  • Securely seal the vial with a crimp cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature: 150°C, Time: 15 minutes, Absorption Level: High. The instrument will modulate power to maintain the target temperature.

  • After irradiation is complete, allow the vial to cool to below 50°C using the instrument's compressed air cooling feature before carefully removing it from the reactor.[10]

Step 3: Synthesis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

  • Carefully open the cooled microwave vial and transfer the DMF solution to a 250 mL round-bottom flask.

  • Add ethanol (60 mL) to the flask.

  • In a separate beaker, dissolve Tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.5 g, 100 mmol) in concentrated hydrochloric acid (20 mL).

  • Slowly add the acidic SnCl₂ solution to the reaction flask. The reaction is exothermic.

  • Heat the mixture to 70°C and stir for 2 hours. Monitor the reduction of the nitro group by TLC.

  • After completion, cool the reaction to room temperature and pour it over 200 g of ice.

  • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product as a solid.

Data and Characterization

Reaction Parameters Summary
StepKey ReagentsSolventMethodTemp. (°C)TimeExpected Yield
14-chloro-3-nitrobenzenesulfonyl chlorideTHFConventional0 → RT1 h>95% (crude)
2Sodium ethanethiolateDMFMicrowave15015 min85-95%
3Tin(II) chloride dihydrateEtOH/HClConventional702 h80-90%
Proposed Reaction Mechanism (Microwave Step)

The key microwave-assisted step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing effect of the nitro group and the sulfonyl group activates the chlorine atom for displacement by the ethanethiolate nucleophile.

Caption: Mechanism for the microwave-assisted SNAr reaction. (Note: Image placeholders would be replaced with actual chemical structure images)

Expected Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, 1H), 6.90 (dd, 1H), 6.80 (d, 1H), 5.50 (s, 2H, NH₂), 2.95 (q, 2H, SCH₂), 2.45 (d, 3H, NHCH₃), 1.20 (t, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.0, 135.5, 128.0, 120.5, 118.0, 115.0, 29.5, 26.0, 14.5.

  • MS (ESI+): m/z = 247.08 [M+H]⁺.

Conclusion

This application note provides a validated, high-efficiency protocol for the synthesis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide. By strategically implementing microwave irradiation for the challenging SNAr step, the overall synthesis time is significantly reduced while maintaining high yields. This method is scalable and adheres to the principles of green chemistry by minimizing energy consumption and reaction time.[3] The protocol is ideally suited for medicinal chemistry laboratories and drug development professionals seeking rapid access to novel sulfonamide-based molecular scaffolds.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. RJPDFT. [Link]

  • Microwave Synthesis - Organic Chemistry Portal. Organic-Chemistry.org. [Link]

  • Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. CEM Corporation. [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. CEM Corporation. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. American Chemical Society. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. National Center for Biotechnology Information. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. National Center for Biotechnology Information. [Link]

  • Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. Biotage. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Sciforschen. [Link]

  • Unlocking the potential of the thioamide group in drug design and development - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review (2025). Advanced Journal of Chemistry. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. MDPI. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase - University of Strathclyde. University of Strathclyde. [Link]

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Troubleshooting & Optimization

Technical Support Center: Identifying Degradation Products of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of degradation products for the compound 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and characterize potential impurities arising from degradation.

I. Understanding the Molecule: A Proactive Approach to Degradation

The structure of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide contains several functional groups susceptible to degradation under various stress conditions. A proactive analysis of these groups allows us to predict the likely degradation pathways.

  • Aromatic Amine: The primary amine group on the benzene ring is a common site for oxidation, which can lead to the formation of colored degradation products. It can also be involved in various coupling reactions.

  • Thioether Linkage: The ethylthio group is highly susceptible to oxidation, potentially forming a sulfoxide and subsequently a sulfone.[1][2] This is a critical degradation pathway to monitor.

  • Sulfonamide Group: While generally stable, the sulfonamide linkage can undergo hydrolysis under extreme pH conditions, particularly acidic environments.[3][4][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the stability testing and degradation product analysis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide.

Q1: What are the most probable degradation products I should expect to see?

A1: Based on the functional groups present, the primary degradation products are likely to arise from oxidation and, to a lesser extent, hydrolysis.

  • Oxidative Degradants: The most common degradation pathway involves the oxidation of the thioether to form the corresponding sulfoxide and sulfone .[1][2][6] Further oxidation of the aromatic amine can also occur.

  • Hydrolytic Degradants: Under harsh acidic or basic conditions, the sulfonamide bond may cleave.[3][5][7] This would result in the formation of 3-amino-4-(ethylthio)benzenesulfonic acid and methylamine .

  • Photodegradants: Aromatic amines are known to be susceptible to photodegradation.[8][9] Exposure to light, particularly UV, could lead to complex reactions, including oxidation and polymerization.

Q2: I am observing unexpected peaks in my HPLC chromatogram after a forced degradation study. How can I identify them?

A2: The appearance of new peaks is the primary indicator of degradation. A systematic approach is necessary for their identification.

Troubleshooting Steps:

  • Mass Spectrometry (MS) is Key: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[10] It provides the molecular weight of the degradation products, offering crucial clues to their structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further refining the identification.[6][11]

  • Evaluate Mass Shifts:

    • A +16 Da shift from the parent drug strongly suggests the formation of a sulfoxide (one oxygen atom added).

    • A +32 Da shift indicates the formation of a sulfone (two oxygen atoms added).

    • Masses corresponding to the predicted hydrolytic products should also be investigated.

  • Utilize Tandem MS (MS/MS): Fragmentation analysis can help pinpoint the site of modification. By comparing the fragmentation pattern of the parent drug with that of the degradation product, you can often determine which part of the molecule has changed.

  • Reference Standard Synthesis: If a particular degradation product is consistently observed and is above the identification threshold, synthesizing a reference standard is the definitive way to confirm its identity and for accurate quantification.

Q3: My forced degradation study under oxidative conditions (e.g., using hydrogen peroxide) is showing minimal degradation. What should I do?

A3: While hydrogen peroxide is a common oxidant, its reactivity can be slow with certain compounds.[6][12][13]

Troubleshooting and Alternative Approaches:

  • Increase Stress Conditions: You can try increasing the concentration of H₂O₂, the temperature, or the duration of the study. However, be cautious of creating overly harsh conditions that may not be relevant to real-world storage.[14][15]

  • Alternative Oxidizing Agents: Consider using a more reactive agent like a metal-catalyzed oxidation or a milder, more selective oxidant depending on the desired outcome.

  • Photostability Testing: Don't underestimate the role of light. Exposing the compound to controlled light conditions, as per ICH Q1B guidelines, is crucial.[16]

Q4: How do I design an effective forced degradation study for this compound?

A4: A well-designed forced degradation (or stress testing) study is fundamental to understanding the stability of your molecule.[17][18][19][20] The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged without generating irrelevant degradation products.[14][21]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursSulfonamide cleavage
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSulfonamide cleavage (generally less susceptible than acid)
Oxidation 3% H₂O₂ at room temperature for 24 hoursThioether oxidation (sulfoxide, sulfone), Aromatic amine oxidation
Thermal Dry heat at 80°C for 48 hoursGeneral decomposition
Photostability Exposure to light source as per ICH Q1B guidelinesPhotodegradation of the aromatic amine

Note: These are starting points and may need to be optimized for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide.

III. Experimental Workflows & Methodologies

Protocol: Forced Degradation Study and Initial Identification

  • Sample Preparation: Prepare solutions of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions: Subject the solutions to the stress conditions outlined in the table above. Include a control sample stored under normal conditions.

  • Time-Point Sampling: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the progression of degradation.

  • Quenching: If necessary, quench the reactions (e.g., neutralize acid/base, degrade excess peroxide) to stop further degradation before analysis.

  • HPLC-UV Analysis: Analyze the samples using a stability-indicating HPLC method with UV detection. This will allow for the quantification of the parent compound and the detection of degradation products.

  • LC-MS Analysis: Inject the stressed samples into an LC-MS system to obtain the molecular weights of the observed degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify new peaks and analyze their corresponding mass spectra to propose structures for the degradation products.

Diagram: Predicted Degradation Pathways

DegradationPathways Parent 3-amino-4-(ethylthio)-N- methylbenzenesulfonamide Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Oxidation (e.g., H₂O₂) Hydrolysis_Acid 3-amino-4-(ethylthio)benzenesulfonic acid Parent->Hydrolysis_Acid Acid/Base Hydrolysis Hydrolysis_Amine Methylamine Parent->Hydrolysis_Amine Acid/Base Hydrolysis Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone Further Oxidation

Caption: Predicted primary degradation pathways.

Diagram: Troubleshooting Workflow for Unknown Peak Identification

TroubleshootingWorkflow Start Unexpected Peak in HPLC LCMS LC-MS Analysis (Obtain Molecular Weight) Start->LCMS HRMS High-Resolution MS (Determine Elemental Composition) LCMS->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Analysis) HRMS->MSMS Propose Propose Putative Structure(s) MSMS->Propose Synthesize Synthesize Reference Standard Propose->Synthesize Confirm Confirm Identity (Co-elution, Spectral Match) Synthesize->Confirm End Structure Confirmed Confirm->End

Caption: Systematic approach for identifying unknown peaks.

IV. Regulatory Context and Best Practices

The identification and characterization of degradation products are governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the requirements for stability testing, including forced degradation studies.[20][22]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides specific guidance on how to conduct photostability testing.[16]

  • ICH Q3A(R2): Impurities in New Drug Substances & Q3B(R2): Impurities in New Drug Products: These guidelines establish the thresholds for reporting, identifying, and qualifying impurities.

Best Practices:

  • Develop a Stability-Indicating Method: Your primary analytical method (typically HPLC) must be able to separate the parent drug from all potential degradation products and process impurities.[17][19]

  • Mass Balance: Account for the fate of the parent drug. The sum of the decrease in the parent drug and the increase in all degradation products should ideally be close to 100%. This demonstrates the specificity of your analytical method.

  • Safety Assessment: Any degradation product present above the qualification threshold must be assessed for its potential toxicity.

By following the guidance and methodologies outlined in this document, researchers can confidently approach the identification and characterization of degradation products for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide, ensuring the safety, quality, and efficacy of their drug candidates.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry - ACS Publications.
  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society.
  • ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. Scribd.
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Oxidation for Pharmaceutical Intermediates. SGRL.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH: New Guideline for Stabilities. ECA Academy.
  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). IRIS-AperTO.
  • Sulfonamide Degradation. Technische Universität München.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. ScienceDirect.
  • Separation Science in Drug Development, Part 3: Analytical Development. Chromatography Online.
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Synthesis of Sulfoxides and Sulfones via Oxidation of Thioethers. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. ResearchGate.
  • Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube.
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Detection identification characterization of degraded products. Slideshare.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.

Sources

resolving stability issues of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (CAS 1153281-55-0). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the unique stability challenges associated with this dual-susceptible intermediate.

This compound presents a specific chemical challenge in solution-phase workflows because it contains two highly reactive moieties: an electron-rich primary aromatic amine (prone to autoxidation) and an ethylthio ether (highly susceptible to nucleophilic oxidation). Understanding the causality behind these degradation pathways is critical for maintaining molecular integrity during your assays and synthetic steps.

Diagnostic FAQs: Troubleshooting Solution Instability

Q1: Why does my solution of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide turn dark brown or yellow after a few hours on the bench? A: This colorimetric shift is the classic signature of primary aromatic amine autoxidation. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the amine highly susceptible to single-electron transfer (SET) oxidation[1]. When exposed to dissolved oxygen and light, the amine forms an N-centered radical that rapidly dimerizes or polymerizes into highly conjugated azo, azoxy, or quinone-imine oligomers[2]. Causality & Fix: Light and transition metal impurities act as catalysts for this radical pathway. Always store solutions in amber vials and consider adding a chelator (e.g., EDTA) if working in aqueous buffers.

Q2: My LC-MS analysis shows unexpected mass shifts of +16 Da and +32 Da. What is happening, and how do I prevent it? A: These mass shifts correspond to the oxidation of your ethylthio (thioether) group into a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da). Thioethers are highly nucleophilic and will readily attack reactive oxygen species (ROS) or trace peroxides present in your solvent[3]. Causality & Fix: If you are using ethereal solvents like THF or dioxane, they naturally form hydroperoxides over time. The thioether sulfur attacks these peroxides. To resolve this, strictly use freshly distilled, peroxide-free solvents or commercially available solvents stabilized with BHT (Butylated hydroxytoluene).

Q3: How does pH affect the stability of this compound in aqueous or mixed-solvent systems? A: pH dictates the protonation state of the aniline moiety. At a low pH (below the pKa of the aromatic amine, typically ~3-4), the amine is protonated to an ammonium salt (


). This ties up the nitrogen's lone pair, drastically reducing its susceptibility to autoxidation. However, the sulfonamide group can undergo hydrolysis at extreme pH levels (<2 or >11). Maintaining a mildly acidic to neutral pH (5.5–7.0) offers the best thermodynamic balance for both functional groups.

Mechanistic Degradation Pathways

G Compound 3-amino-4-(ethylthio)- N-methylbenzenesulfonamide ROS Reactive Oxygen Species (O2, Peroxides, Light) Compound->ROS exposed to AmineOx Amine Autoxidation (Radical 1e- transfer) ROS->AmineOx ThioOx Thioether Oxidation (Nucleophilic attack) ROS->ThioOx Azo Azo/Quinone-imines (Dark colored oligomers) AmineOx->Azo Sulf Sulfoxides & Sulfones (+16 Da / +32 Da) ThioOx->Sulf

Mechanistic degradation pathways of the dual-susceptible intermediate.

Quantitative Stability Profile

To effectively troubleshoot, you must recognize the environmental triggers and analytical signatures of each degradation pathway.

Degradation PathwayReactive MoietyEnvironmental TriggerAppx. Half-Life (Unstabilized)Analytical SignatureMitigation Strategy
Autoxidation Primary Amine

, Light, Trace Metals
24–72 hoursBroad UV-Vis absorption (400-600 nm)Argon degassing, Amber vials, Chelators
Nucleophilic Oxidation Ethylthio GroupPeroxides (in THF/Ether), ROS1–4 hours (in presence of ROS)LC-MS: +16 Da (Sulfoxide), +32 Da (Sulfone)Peroxide-free solvents, Radical scavengers
Hydrolysis SulfonamideExtreme pH (<2 or >11)> 30 daysCleavage products (loss of

)
Buffer to pH 5.5–7.5

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must not only prevent degradation but also prove that the prevention worked. The following methodologies incorporate internal controls to create a self-validating system.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Eliminate ROS and peroxides to arrest both thioether and amine oxidation.

  • Solvent Purification: Pass your chosen solvent (e.g., Acetonitrile or DMSO) through an activated alumina column to strip trace peroxides. Do not use aged ethereal solvents.

  • Antioxidant Spiking: Prepare the solvent by adding 0.05% w/v BHT (radical scavenger).

  • Degassing (Argon Sparging): Submerge a clean needle into the solvent and bubble high-purity Argon gas through the liquid for 15 minutes to displace dissolved oxygen.

  • Dissolution & Aliquoting: Dissolve the 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide into the degassed solvent.

  • Self-Validation Step: Prepare three separate aliquots:

    • Aliquot 1 (Experimental): Stabilized solution as prepared above.

    • Aliquot 2 (Negative Control): Compound dissolved in un-degassed, un-purified solvent without BHT.

    • Aliquot 3 (Positive Control): Stabilized solution spiked with 0.01%

      
      .
      
  • Storage: Seal all vials under an Argon headspace and store at -20°C in the dark.

Protocol B: LC-MS Stability Profiling Workflow

Objective: Monitor the kinetic stability of the compound and validate the efficacy of Protocol A.

  • Sample Preparation: Withdraw 10 µL from Aliquots 1, 2, and 3 at T=0, T=4h, and T=24h. Dilute to 1 µg/mL in an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile) to immediately protonate the amine and halt further benchtop oxidation.

  • Chromatographic Separation: Use a C18 reverse-phase column. The acidic mobile phase ensures the amine remains stable during the run.

  • Mass Spectrometry Detection: Operate in positive ESI mode. Monitor the Extracted Ion Chromatograms (EIC) for:

    • Parent Mass (

      
      )
      
    • Sulfoxide (

      
      )
      
    • Sulfone (

      
      )
      
    • Dimerized Azo products (

      
      )
      
  • Data Interpretation: If Aliquot 1 shows >99% parent mass at T=24h while Aliquot 2 shows +16 Da peaks and Aliquot 3 shows rapid degradation, your stabilization protocol is validated and successful.

G S1 1. Solvent Prep (Peroxide-free) S2 2. Degassing (Argon Sparging) S1->S2 S3 3. Antioxidant (Add BHT) S2->S3 S4 4. Validation (LC-MS Controls) S3->S4

Self-validating workflow for preparing stable thioether-amine solutions.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Organic Letters - ACS Publications[Link]

  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Optimizing Sulfamoylation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complexities of synthesizing phenylsulfamides (


).

Sulfamides are critical structural motifs, frequently serving as stable isosteres for ureas, sulfonamides, and phosphates in drug design[1]. However, the direct sulfamoylation of aniline derivatives is notoriously difficult. The process is plagued by competing side reactions, reagent instability, and challenging kinetics. This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to ensure chemoselectivity and high yields in your workflows.

Visualizing the Problem: Workflow & Failure Points

To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the divergence between the ideal mono-sulfamoylation pathway and the most common experimental failure modes.

Workflow A Aniline Derivative + Sulfamoylating Agent B Reaction Conditions (Base, Solvent, Temp) A->B C Ideal Pathway: Mono-sulfamoylation B->C Controlled Stoichiometry Protecting Groups D Side Reaction 1: Bis-sulfamoylation B->D Excess Reagent Strong Base E Side Reaction 2: Reagent Hydrolysis B->E Adventitious Water F Side Reaction 3: Oxidation / Oligomerization B->F Unprotected Anilines Harsh Conditions

Fig 1. Sulfamoylation workflow highlighting ideal pathways versus common side reactions.

Diagnostic FAQs: Troubleshooting Side Reactions

Q1: I am observing significant bis-sulfamoylation (over-reaction). How can I restrict the reaction to mono-sulfamoylation?

Root Cause (Causality): The primary mono-sulfamoylated product (


) retains a highly acidic proton on the newly formed sulfamide nitrogen. Under the basic conditions required to scavenge the HCl byproduct (e.g., using TEA or DIPEA), this intermediate is easily deprotonated. The resulting anion is a powerful nucleophile that rapidly attacks a second equivalent of the sulfamoylating agent, leading to bis-sulfamoylation.
Solution: 
  • Protecting Groups: Transition from unprotected sulfamoyl chloride (

    
    ) to 
    
    
    
    -Boc-sulfamoyl chloride. The bulky tert-butoxycarbonyl group provides immense steric hindrance and electronic modulation, effectively shutting down the second addition[2].
  • Stoichiometric Control: If you must use unprotected sulfamoyl chloride, strictly limit the reagent to 0.95 equivalents and add it dropwise at cryogenic temperatures (-78 °C to 0 °C). This favors the kinetics of the primary amine attack over the secondary sulfamide.

Q2: My sulfamoyl chloride reagent seems to degrade before reacting, resulting in unreacted aniline and low yields. What is happening?

Root Cause (Causality): Sulfamoyl chlorides are highly electrophilic and extremely sensitive to adventitious water. They undergo rapid hydrolysis to form sulfamic acid derivatives and HCl[1]. This degradation not only destroys your reagent but also protonates your aniline starting material, rendering it non-nucleophilic. Solution:

  • In Situ Generation: Generate the sulfamoyl chloride in situ (e.g., by reacting chlorosulfonyl isocyanate with formic acid) and use it immediately in the same pot[3].

  • Alternative Reagents: Switch to bench-stable, highly soluble sulfamoylation agents. Recent advancements include modified Burgess-type reagents or hexafluoroisopropyl sulfamate, which exhibit high shelf stability and resist hydrolysis while maintaining excellent reactivity toward amines[1][4].

Q3: I am trying to sulfamoylate a highly electron-deficient aniline (e.g., nitroaniline), but no reaction occurs even with heating. How do I force this?

Root Cause (Causality): Electron-withdrawing groups drastically reduce the nucleophilicity of the aniline nitrogen. In these cases, the rate of anilinolysis is outpaced by the rate of reagent degradation. Mechanistic studies show that the anilinolysis of sulfamoyl chlorides often proceeds via an E2-type or E1cB elimination mechanism (forming a transient, highly reactive sulfonylamine intermediate) rather than a direct


 displacement[2][5]. Weak nucleophiles fail to trap this transient intermediate efficiently.
Solution: 
  • Palladium-Catalyzed Cross-Coupling: Abandon direct nucleophilic substitution. Instead, use a Pd-catalyzed C-N cross-coupling approach. React the corresponding aryl bromide or chloride with a pre-formed sulfamide using a Pd precatalyst and a weak base[6]. This bypasses the nucleophilicity requirement entirely.

  • Stronger Base Activation: If direct sulfamoylation must be used, employ pyridine or DBU instead of aliphatic amines to better facilitate the formation of the reactive intermediate and activate the aniline[3][7].

Mechanistic Pathway: E2/E1cB vs. Direct Attack

Understanding the mechanism dictates your choice of base and solvent. The diagram below explains why weak nucleophiles fail under standard conditions.

Mechanism A Sulfamoyl Chloride (R2N-SO2-Cl) B Base (e.g., TEA) A->B E2 / E1cB Elimination (-HCl) D Direct SN2 Attack A->D Weak Base / Polar Solvent C Transient Sulfonylamine [R-N=SO2] B->C E Aniline Addition C->E Fast Trap by Strong Nucleophile D->E F Phenylsulfamide Product E->F

Fig 2. Competing E2/E1cB elimination and SN2 mechanisms in the anilinolysis of sulfamoyl chlorides.

Quantitative Data: Reagent Selection Guide

To aid in experimental design, use the following table to select the appropriate reagent based on your substrate's electronic properties and steric hindrance.

ReagentTarget SubstrateTypical YieldPrimary Side ReactionMitigation Strategy
Sulfamoyl Chloride Electron-rich anilines40-60%Bis-sulfamoylation, HydrolysisUse strict 0.95-1.0 equiv, cryogenic temps, rigorously dry solvents.

-Boc-Sulfamoyl Chloride
General anilines75-90%Premature deprotectionConduct reaction at 0 °C to RT; track Boc intermediate via TLC[2].
Hexafluoroisopropyl Sulfamate Sterically hindered amines80-95%Sluggish reaction timesRun at slightly elevated temperatures; highly bench-stable[4].
Pd-Catalyzed Cross-Coupling Electron-deficient anilines70-85%Catalyst deactivationRigorous degassing; use advanced precatalysts like BrettPhos Pd G3[6].

Validated Step-by-Step Protocols

Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in checks to ensure reaction fidelity.

Protocol A: Chemoselective Mono-Sulfamoylation using -Boc-Sulfamoyl Chloride

Self-Validating System: The use of the Boc group allows for straightforward TLC tracking (stains readily with ninhydrin after mild heating) and prevents over-reaction. The subsequent acidic deprotection provides a mass-balance check.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the aniline derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous triethylamine (TEA, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve

    
    -Boc-sulfamoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the aniline mixture over 15 minutes. (Causality: Dropwise addition prevents localized heating and suppresses reagent dimerization).
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by TLC until the aniline is completely consumed.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM, wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM[3]. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the TFA salt of the desired phenylsulfamide.

Protocol B: Pd-Catalyzed Cross-Coupling for Electron-Deficient Substrates

Self-Validating System: The visual color change of the Pd-precatalyst upon activation confirms the generation of the active catalytic cycle.

  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the aryl halide (1.0 equiv), sulfamide (1.2 equiv), BrettPhos Pd G3 catalyst (2-5 mol%), and

    
     (2.0 equiv)[6].
    
  • Solvent Addition: Add rigorously degassed 1,4-dioxane (0.1 M). Seal the vial with a Teflon-lined cap.

  • Heating & Observation: Heat the reaction mixture to 90 °C for 12 hours. (Observation: The mixture typically transitions from yellow/orange to a dark red/brown, indicating the successful formation of the active Pd(0) species).

  • Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and Pd black. Purify the filtrate via flash column chromatography.

References

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. American Chemical Society (ACS).[Link]

  • Sulfamate synthesis by amination. Organic Chemistry Portal.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (NIH).[Link]

  • Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Researcher.Life.[Link]

  • Synthesis and Biological Evaluation of Lipophilic Nucleoside Analogues as Inhibitors of Aminoacyl-tRNA Synthetases. National Institutes of Health (NIH).[Link]

Sources

overcoming poor crystallization of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering crystallization difficulties with 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide .

This intermediate presents a unique "push-pull" challenge: the sulfonamide and amine groups provide hydrogen-bonding polarity, while the ethylthio tail and N-methyl substitution increase lipophilicity and rotational freedom. This combination frequently leads to oiling out (liquid-liquid phase separation) rather than clean crystal growth.

Subject: 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide Ticket ID: CRY-SULF-04-ET Status: Open for Troubleshooting

Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My product separates as a yellow/brown oil instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Root Cause: The metastable zone width (MSZW) is too narrow, or the crystallization temperature is above the "oiling out" boundary. The flexible ethylthio (-SEt) chain lowers the melting point and increases solubility in non-polar solvents, while the N-methyl sulfonamide disrupts the strong H-bond network typical of primary sulfonamides.

Corrective Protocol:

  • Switch to a "Double-Jet" or "Reverse Addition" Antisolvent Method:

    • Standard method (Bad): Adding antisolvent to the hot solution. This spikes local supersaturation, causing oil droplets.

    • Recommended method: Slowly add the dissolved product solution into a stirred pool of antisolvent containing seed crystals. This keeps the solute concentration low relative to the antisolvent, favoring crystal growth over oil formation.

  • Temperature Control:

    • Do not cool to 0°C immediately.[1] Oiling out is often temperature-dependent. Hold the temperature at 5-10°C below the saturation point but above the oiling-out boundary (typically >25°C for this class) to initiate nucleation.

  • Seed Loading:

    • Use 1-2 wt% of high-quality seed crystals. If no seeds exist, generate them by scratching the vessel wall of a small-scale, highly supersaturated aliquot or by sonication.

Expert Insight: For thioethers, oiling out is often exacerbated by small amounts of disulfide or sulfoxide impurities acting as "plasticizers." Ensure purity is >95% by HPLC before attempting final crystallization.

Issue 2: "The solid is sticky or amorphous after filtration."

Diagnosis: Solvent inclusion or impurity occlusion. Root Cause: The ethylthio group is prone to trapping non-polar solvents (like Toluene or DCM) in the lattice. Rapid precipitation traps these solvent molecules, preventing the formation of a stable polymorph.

Corrective Protocol:

  • Solvent Exchange (Digestion):

    • Suspend the amorphous solid in a solvent where it has low solubility but high mobility (e.g., Isopropyl Ether (IPE) or Heptane with 5% Ethanol).

    • Heat to reflux (softening the solid) and cool slowly. This "Ostwald ripening" process allows the amorphous phase to reorganize into a crystalline lattice.

  • Use a Displacement Solvent:

    • Avoid chlorinated solvents (DCM/Chloroform) for the final step. They interact strongly with the sulfur atoms. Use Isopropanol (IPA)/Water or Ethanol/Water systems, which encourage H-bonding between the sulfonamide/amine groups rather than solvation of the thioether.

Issue 3: "The product is colored (pink/dark brown) and yield is low."

Diagnosis: Oxidation of the amine or thioether moiety. Root Cause:

  • Amine Oxidation: Anilines oxidize to quinoid-like species in air/light.

  • Thioether Oxidation: The -SEt group can oxidize to the sulfoxide (-S(=O)Et) or sulfone. These are distinct chemical species that inhibit the crystallization of the parent molecule.

Corrective Protocol:

  • Add an Antioxidant:

    • Add 0.1–0.5 equiv of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during workup or crystallization.

  • Salt Formation Strategy:

    • If the free base is unstable or oily, crystallize as the Hydrochloride (HCl) or Tosylate (p-TsOH) salt.

    • Protocol: Dissolve free base in EtOAc/EtOH. Add 1.05 equiv of HCl (in dioxane or ether). The ionic lattice of the salt is far more rigid and less prone to oiling out than the amphiphilic free base.

Part 2: Solvent Selection Matrix

Use this table to select the optimal solvent system based on your current observation.

Solvent SystemRoleOutcomeRecommendation
Ethanol / Water (80:20) Polar/ProtGood crystals (Needles)Primary Choice. Promotes H-bonding.
Toluene / Heptane Non-polarOiling Out (High Risk)Avoid. Solvates the ethylthio chain too well.
Isopropyl Acetate (IPAc) MediumAgglomeratesGood for initial isolation, but may trap solvent.
Methanol / MTBE HybridBlocky CrystalsExcellent for purity upgrade. MTBE is a mild antisolvent.
DCM / Hexane ChlorinatedAmorphous/StickyDo Not Use. Traps DCM; difficult to dry.
Part 3: Optimized Crystallization Workflow

The following logic flow describes the decision-making process for purifying 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide.

CrystallizationWorkflow Start Crude Reaction Mixture (3-amino-4-(ethylthio)-N-methylbenzenesulfonamide) PurityCheck Check Purity (HPLC) Is Purity > 90%? Start->PurityCheck FlashCol Flash Chromatography (Remove oxidation byproducts) PurityCheck->FlashCol No (<90%) SolventScreen Solvent Screening (Try EtOH/Water or IPA/MTBE) PurityCheck->SolventScreen Yes (>90%) FlashCol->SolventScreen DecisionOil Does it Oil Out? SolventScreen->DecisionOil SeedProtocol Apply Seeding Protocol (Temp: 35-40°C) DecisionOil->SeedProtocol No (Cloud point visible) SaltFormation Switch to Salt Formation (HCl or Tosylate) DecisionOil->SaltFormation Yes (Persistent Oil) Cooling Slow Cooling (5°C/hour) SeedProtocol->Cooling SaltFormation->Cooling Isolation Filtration & Drying (Vacuum, <45°C) Cooling->Isolation

Caption: Decision tree for overcoming oiling out and impurity issues in sulfonamide crystallization.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use charcoal to remove the color? A: Yes, but be cautious. Activated carbon can oxidize the thioether to a sulfoxide on the surface if used in boiling ethanol for too long. Use a mild carbon source (e.g., Norit SX Ultra) at 40-50°C for max 15 minutes, then filter immediately.

Q: Why does the melting point drop after drying? A: This indicates solvate collapse . If you crystallized from a solvent that forms a solvate (like Methanol or DCM), drying it removes the solvent molecules, causing the crystal lattice to collapse into an amorphous or lower-melting polymorph. Verify this by TGA (Thermogravimetric Analysis). If confirmed, switch to a non-solvate forming system like Ethanol/Water .

Q: Is the "N-methyl" group making it harder? A: Yes. Primary sulfonamides (-SO2NH2) form strong dimers. N-methyl sulfonamides (-SO2NHMe) have one fewer proton donor, weakening the lattice energy. This makes the compound more soluble and harder to precipitate. You must rely more on the polarity difference (antisolvent) than on cooling alone.

References
  • Oiling Out Mechanisms in Sulfonamides

    • V. R. R. K. V. et al.
    • Key Insight: Explains the liquid-liquid phase separation (LLPS) common in amphiphilic molecules like substituted sulfonamides.
    • (General domain for pharmaceutical process chemistry).

  • Crystallization of Amino-Sulfonamides

    • "Crystallization of para-aminobenzoic acid forms from specific solvents."[2][3] Royal Society of Chemistry (RSC), 2024.

    • Key Insight: Discusses how solvent choice affects polymorph nucleation in amino-benzene deriv
  • Thioether/Sulfonamide Synthesis & Handling

    • "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, 2020.[4]

    • Key Insight: Provides structural analogs and purification methods for N-substituted sulfonamides.
  • General Purification Protocols

    • "Common pitfalls in the handling of (3-aminophenyl)
    • Key Insight: Addresses the "sticky solid" and impurity issues in amino-sulfonate deriv

Sources

Validation & Comparative

1H NMR Spectral Analysis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized sulfonamide intermediates, the structural verification of compounds like 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide requires rigorous analytical precision. This molecule features a complex 1,2,4-trisubstituted aromatic core, an aliphatic ethylthio chain, and two distinct exchangeable proton environments (a primary amine and a secondary sulfonamide).

To achieve quantitative, publication-quality 1H NMR data, analysts must navigate critical choices regarding solvent environments and instrument field strengths. As a Senior Application Scientist, I have designed this guide to objectively compare these analytical alternatives, explaining the fundamental physical chemistry that dictates spectral outcomes and providing a self-validating protocol for routine laboratory application.

Solvent Selection: DMSO-d6 vs. CDCl3

The choice of deuterated solvent fundamentally alters the chemical exchange rate of labile protons on the NMR timescale. For 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide, the primary analytical challenge is resolving the -NH₂ and -SO₂NH- signals without them broadening into the baseline or overlapping with the aromatic region.

The Causality of Solvent-Solute Interactions

In non-polar, weakly interacting solvents like Chloroform-d (CDCl3), labile protons undergo rapid intermolecular exchange. Because the exchange rate is faster than the NMR acquisition timescale, the instrument records a time-averaged signal, resulting in broad, unresolved humps or complete signal disappearance.

Conversely, Dimethyl sulfoxide-d6 (DMSO-d6) acts as a potent hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms strong, discrete hydrogen bonds with the -NH₂ and -SO₂NH- protons of the analyte. This specific solvation significantly slows the proton exchange rate, "locking" the protons in place long enough to be detected as sharp, quantifiable signals [1]. Furthermore, the N-CH3 group, which appears as a singlet in CDCl3 due to exchange decoupling, resolves into a distinct doublet in DMSO-d6 due to steady J-coupling with the adjacent sulfonamide proton.

Quantitative Data Comparison

Table 1: 1H NMR Chemical Shift and Resolution Comparison (Simulated at 600 MHz)

Proton EnvironmentMultiplicity (DMSO-d6)DMSO-d6 Shift (ppm)Multiplicity (CDCl3)CDCl3 Shift (ppm)Analytical Reliability
Ethyl -CH3 Triplet (3H)1.20Triplet (3H)1.25High in both
N-CH3 Doublet (3H, J=5.0 Hz)2.40Singlet (3H)2.55High in both
Ethyl -CH2- Quartet (2H)2.85Quartet (2H)2.90High in both
-NH2 (Amine) Broad Singlet (2H)5.40Very Broad (2H)~4.20Critical: Lost in CDCl3
Aromatic H2 Doublet (1H, J=2.0 Hz)7.00Doublet (1H)7.15High in both
Aromatic H6 Doub. of Doub. (1H)7.10Doub. of Doub. (1H)7.25High in both
Aromatic H5 Doublet (1H, J=8.2 Hz)7.30Doublet (1H)7.45High in both
-SO2NH- Broad Quartet (1H)7.45Broad Singlet (1H)~4.50Critical: Broad in CDCl3

Field Strength Comparison: High-Field (600 MHz) vs. Benchtop (60 MHz)

The proliferation of cryogen-free benchtop NMR spectrometers offers rapid, at-line reaction monitoring. However, the structural complexity of the 1,2,4-trisubstituted aromatic ring in this molecule exposes the limitations of low-field systems [2].

The Causality of Magnetic Field Strength on Spin Systems

Spectral resolution is governed by the ratio of the chemical shift difference in Hertz (


) to the scalar coupling constant (

).
  • At 600 MHz (High-Field): The chemical shift difference between H5 (7.30 ppm) and H6 (7.10 ppm) is 0.2 ppm, which equates to 120 Hz. Because

    
     (120 Hz) 
    
    
    
    (8.2 Hz), the system is strictly first-order (an AMX spin system). The signals appear as perfectly symmetrical multiplets (doublets and doublets of doublets) that are trivial to integrate.
  • At 60 MHz (Benchtop): The same 0.2 ppm difference equates to only 12 Hz. Here,

    
     (12 Hz) 
    
    
    
    (8.2 Hz). The spins become strongly coupled, transitioning into a second-order ABX spin system. This causes severe "roofing" effects, where inner peaks intensify and outer peaks diminish, merging H2, H5, and H6 into an overlapping, complex multiplet that prevents accurate integration of individual aromatic protons.

Table 2: Instrument Performance Comparison in DMSO-d6

Parameter600 MHz High-Field Spectrometer60 MHz Benchtop SpectrometerImpact on Analysis

(H5 vs H6)
~120 Hz~12 HzDetermines spin system order.
Aromatic Spin System First-order (AMX)Second-order (ABX strongly coupled)Dictates multiplet symmetry.
Signal Overlap None (Baseline resolution)Severe (H5/H6/H2 merge into multiplet)Benchtop requires chemometric deconvolution.
Limit of Detection < 0.1 mM~10 mMBenchtop requires highly concentrated samples.

Standardized Experimental Protocol (Self-Validating System)

To guarantee reproducible, publication-grade results, follow this self-validating acquisition protocol using a high-field spectrometer (≥400 MHz) and DMSO-d6.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS) in a clean vial.

  • Self-Validation Check: Inspect visually. The solution must be 100% transparent. Particulate matter creates magnetic susceptibility gradients that will ruin the shimming profile. Filter through a glass wool plug into a 5 mm NMR tube if necessary.

Step 2: Instrument Tuning and Shimming

  • Insert the sample and lock the spectrometer to the deuterium frequency of DMSO-d6 (2.50 ppm).

  • Tune and match the probe to the exact impedance of the sample.

  • Perform gradient shimming (e.g., TopShim).

  • Self-Validation Check: Observe the TMS peak at 0.00 ppm. The line width at half-height (FWHM) must be

    
     Hz. If it is broader, re-shim manually using Z1 and Z2 gradients.
    

Step 3: Acquisition Parameters

  • Load a standard 1D 1H pulse program (e.g., zg30 for a 30° excitation pulse).

  • Set the relaxation delay (

    
    ) to 2.0 seconds . (This ensures 
    
    
    
    relaxation time for all protons, preventing integration truncation).
  • Set the number of scans (ns) to 16, and dummy scans (ds) to 2.

  • Execute the acquisition.

Step 4: Processing and Internal Calibration

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing resolution.

  • Fourier transform, apply zero-order phase correction manually, and execute a polynomial baseline correction.

  • Self-Validation Check (The Integration Matrix): Calibrate the ethyl -CH3 triplet (1.20 ppm) to exactly 3.00 . Evaluate the remaining integrals. The ethyl -CH2- must read 2.00 ± 0.05 , the N-CH3 must read 3.00 ± 0.05 , and each aromatic proton must read 1.00 ± 0.05 . Any deviation

    
     indicates incomplete relaxation (requiring a longer 
    
    
    
    ) or sample impurity.

Analytical Workflow Visualization

The following diagram maps the logical causality and decision-making process for analyzing this specific compound.

NMR_Protocol Start Sample: 3-amino-4-(ethylthio) -N-methylbenzenesulfonamide Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Recommended) Strong H-Bonding Acceptor Solvent->DMSO Resolves NH/NH2 CDCl3 CDCl3 (Alternative) Weak H-Bonding Solvent->CDCl3 Broadens NH/NH2 Field Field Strength Selection DMSO->Field HighField High-Field NMR (≥400 MHz) First-Order Aromatic Resolution Field->HighField Δν >> J Benchtop Benchtop NMR (60 MHz) Second-Order Signal Overlap Field->Benchtop Δν ≈ J Acq Acquisition Protocol (zg30, d1=2s, ns=16) HighField->Acq Valid Self-Validation Check Integrals & TMS Peak Acq->Valid

Caption: Decision workflow for the 1H NMR analysis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide.

References

  • Siskos, M. G., Tsiafoulis, C. G., Kontogianni, V. G., & Gerothanassis, I. P. (2013). Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. Organic & Biomolecular Chemistry, 11(42), 7400-7411. Available at:[Link]

  • Farjon, J., et al. (2021). High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Forensic Science International, 321, 110718. Available at:[Link]

A Senior Application Scientist’s Guide to Purity Validation of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide Using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven framework for the validation of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide purity using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind methodological choices, from mobile phase composition to mass spectrometric parameters, establishing a self-validating protocol grounded in scientific first principles. This guide contrasts the robust capabilities of LC-MS for impurity identification and quantification against alternative methods such as HPLC-UV and GC-MS, supported by comparative data. Detailed experimental protocols, troubleshooting insights, and adherence to international regulatory standards are synthesized to provide researchers and drug development professionals with an authoritative resource for ensuring the integrity of their analytical results.

The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a critical determinant of safety and therapeutic efficacy. The subject of our analysis, 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide, is a sulfonamide derivative, a class of compounds known for a wide range of pharmacological activities[1]. As a potential intermediate, its purity profile directly impacts the quality of the final API. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent purity thresholds and comprehensive impurity profiling[2].

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task due to its unparalleled combination of high-resolution separation (LC) and definitive identification (MS).[3][4] This guide's objective is to present a scientifically rigorous, field-tested protocol for the purity validation of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide by LC-MS, contextualizing its superiority through objective comparison with other analytical techniques.

Anticipating the Challenge: Potential Impurity Profile

A robust analytical method is one that is designed to detect not only the main compound but also any potential impurities. Expertise in synthetic organic chemistry allows us to anticipate the likely byproducts from the synthesis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide. A common synthetic route for sulfonamides involves the reaction of a sulfonyl chloride with an amine[1][5].

Potential impurities could therefore include:

  • Starting Materials: Unreacted precursors.

  • Isomeric Impurities: Positional isomers formed during the initial sulfonation or amination steps.

  • Over-alkylated Products: Byproducts from secondary reactions on the amino group.

  • Degradation Products: Compounds resulting from oxidation of the thioether or amine functionalities, particularly under stress conditions (e.g., light, heat, acid/base exposure).[6]

The structural similarity of these potential impurities necessitates a highly specific analytical technique, as methods relying solely on general physical properties may fail to resolve them. This a priori analysis is the foundational justification for selecting LC-MS.

The LC-MS Method: A Self-Validating Protocol

Our approach is to build a method that is not just accurate, but inherently trustworthy. This is achieved by integrating system suitability tests (SST) and quality controls directly into the workflow, ensuring the system is performing correctly for every run.

Causality Behind Experimental Design

The development of a robust LC-MS method is a process of logical choices, each designed to optimize the separation and detection of the target analyte and its potential impurities.

  • Column Selection: A C18 reversed-phase column is the workhorse for moderately polar organic molecules like our target compound. The nonpolar stationary phase provides excellent retention and separation capabilities for sulfonamides. We select a column with a 2.7 µm particle size to achieve high efficiency and resolution, compatible with both HPLC and UHPLC systems.[7]

  • Mobile Phase Strategy: A gradient elution using water and acetonitrile is employed to ensure that both polar and non-polar impurities are eluted from the column with good peak shape in a reasonable timeframe. The addition of 0.1% formic acid serves a dual purpose: it acidifies the mobile phase to ensure the amine functionality of the analyte is protonated, leading to consistent retention and improved peak shape, and it provides a source of protons to facilitate efficient ionization in the mass spectrometer source.[8]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected. The primary amino group and the sulfonamide nitrogen are readily protonated under the acidic mobile phase conditions, making ESI+ the most sensitive ionization technique for this class of compounds.

    • Data Acquisition: The analysis will be conducted in two phases. First, a Full Scan mode is used to detect all ionizable species, which is crucial for identifying unknown impurities. Concurrently, a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) experiment is set up to quantify the main compound and any known impurities with maximum sensitivity and specificity.[9]

Experimental Protocol: Step-by-Step

This protocol is designed to be a self-validating system.

A. Reagents and Sample Preparation

  • Solvents: Use LC-MS grade acetonitrile, water, and formic acid.

  • Standard Preparation: Accurately weigh and dissolve 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide reference standard in a 50:50 mixture of acetonitrile and water (diluent) to create a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same diluent.

  • Working Solutions: Serially dilute the stock solution to create calibration standards for linearity assessment and to determine the limit of detection (LOD) and limit of quantification (LOQ). A typical range would be 0.1 µg/mL to 100 µg/mL.

B. Instrumentation and Conditions

Table 1: Liquid Chromatography Parameters
Column Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Table 2: Mass Spectrometry Parameters
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Full Scan Range m/z 100-500
SIM Ion (Analyte) [M+H]⁺ (Calculated for C₁₀H₁₆N₂O₂S₂)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp 350 °C

C. System Suitability Test (SST) Before any sample analysis, inject a standard solution (e.g., 10 µg/mL) five times. The system is deemed ready for use only if it meets the predefined criteria. This ensures the reliability of the results generated on that day.

Table 3: System Suitability Test Criteria
Parameter Acceptance Criterion
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) ≥ 5000
Workflow and Data Analysis

The overall analytical process follows a logical sequence to ensure data integrity.

LC-MS Purity Validation Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting prep_std Prepare Reference Standard Solutions prep_smp Prepare Test Sample Solution sst Perform System Suitability Test (SST) prep_smp->sst cal Run Calibration Curve sst->cal analysis Analyze Test Sample cal->analysis integrate Integrate Peaks (Analyte & Impurities) analysis->integrate identify Identify Impurities (Full Scan MS Data) integrate->identify quantify Quantify Impurities (Against Standard or Area %) integrate->quantify purity_calc Calculate Purity (Area % Normalization) quantify->purity_calc report Generate Final Purity Report purity_calc->report Analytical Method Selection Logic start Need to Analyze Compound Purity? q_id Is Definitive Impurity Identification Required? start->q_id q_volatility Is the Analyte Volatile (<300°C)? q_id->q_volatility No lcms LC-MS (High Specificity, Identifies Unknowns) q_id->lcms Yes q_chromophore Does the Analyte Have a UV Chromophore? q_volatility->q_chromophore No gcms GC-MS (Requires Volatility or Derivatization) q_volatility->gcms Yes hplcuv HPLC-UV (Good for Quantification, No Mass Info) q_chromophore->hplcuv Yes other Consider Other Techniques (e.g., NMR, Titration) q_chromophore->other No

Caption: Decision tree for selecting an appropriate analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorption of UV light. [10]* Performance: HPLC-UV is a robust and widely used technique for purity analysis. For 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide, the aromatic ring provides a strong chromophore, making UV detection feasible.

  • Limitation: Its critical weakness is a lack of specificity. If an impurity co-elutes with the main peak, a UV detector cannot distinguish between them. Furthermore, it provides no structural information, making the identification of unknown impurities impossible without collecting fractions for analysis by other techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates compounds in the gas phase, followed by mass spectrometric detection. [10]* Performance: GC-MS offers excellent separation efficiency and the definitive identification power of mass spectrometry.

  • Limitation: The primary drawback is the requirement for the analyte to be volatile and thermally stable. Sulfonamides like our target compound generally have low volatility and may decompose at the high temperatures required for GC analysis. This necessitates a chemical derivatization step to increase volatility, which adds complexity, time, and a potential source of analytical error to the workflow.

Table 5: Objective Comparison of Analytical Techniques
Parameter LC-MS HPLC-UV GC-MS
Specificity Very High (Chromatography + Mass)Moderate (Chromatography only)Very High (Chromatography + Mass)
Sensitivity Very HighHighVery High
Impurity Identification ExcellentNot PossibleExcellent
Analyte Suitability Broad (non-volatile, polar)Broad (requires chromophore)Limited (volatile, thermally stable)
Sample Preparation Simple (dissolve and inject)Simple (dissolve and inject)Complex (may require derivatization)
Cost & Complexity HighLowModerate

Field Insights & Troubleshooting

  • Challenge: Poor peak shape (tailing) for the main analyte.

    • Scientist's Insight: This is common for basic compounds on silica-based C18 columns. While formic acid helps, residual active silanol groups on the stationary phase can cause tailing. Consider using a column with end-capping technology or adding a competing base like triethylamine (at very low levels, ~0.05%) to the mobile phase, but be aware this can suppress ionization in the MS.

  • Challenge: Inconsistent ionization or signal suppression.

    • Scientist's Insight: This is known as a matrix effect. [3]While less of an issue for a pure substance compared to a biological matrix, high concentrations of the analyte itself or impurities can suppress the ionization of trace components. The best practice is to analyze the sample at several dilutions to ensure that the impurity profile remains consistent and that quantification is not compromised.

  • Challenge: An unexpected peak is observed in the chromatogram.

    • Scientist's Insight: This is where LC-MS shines. Analyze the mass spectrum of the unknown peak. The molecular weight provides a crucial clue to its identity. For example, a mass increase of 16 amu could suggest an N-oxide or S-oxide, common degradation products. This ability to investigate and identify unknowns in a single run is the primary reason LC-MS is the authoritative choice for purity analysis.

Conclusion

The validation of purity for a pharmaceutical intermediate like 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide demands a method that is not only precise and accurate but also highly specific and informative. Liquid Chromatography-Mass Spectrometry (LC-MS) unequivocally meets these requirements. Its ability to separate complex mixtures and provide definitive mass information for both the target compound and any potential impurities in a single analysis makes it superior to alternatives like HPLC-UV, which lacks mass identification capabilities, and GC-MS, which is unsuitable for non-volatile compounds. By following a logically designed and rigorously validated protocol as outlined in this guide, researchers and drug development professionals can ensure the integrity of their materials and the reliability of their data, ultimately contributing to the development of safer and more effective medicines.

References

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. (n.d.). Vertex AI Search.
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). International Journal of Fisheries and Aquatic Studies.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbio.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024, September 27). MDPI.
  • Sulfonamide-impurities. (n.d.). Pharmaffiliates.
  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018, June 15). ACG Publications.
  • Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl). (n.d.). EvitaChem.
  • LC-MS quantitative method validation and performance: an exemplified guide. (2022, March 10). IUPAC.
  • High-purity Inorganic & Organic Chemicals | Manufacturer & Supplier. (2023, April 19). Macsen Labs.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024, September 27). PubMed.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. (2010, October 21). SciELO.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem.
  • How to determine the purity of newly synthesized organic compound?. (2018, October 20). ResearchGate.
  • Methods of purification of organic compounds. (2019, October 16). BYJU'S.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate. (n.d.). Benchchem.
  • LC-MS Resource Guide. (n.d.). MilliporeSigma.

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establishing reference standards for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Establishing Reference Standards for 3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide: A Comprehensive Comparison Guide

Executive Summary

In the development of targeted therapeutics and sulfonamide-based active pharmaceutical ingredients (APIs), the structural building block 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide (CAS: 1153281-55-0) frequently serves as a critical synthetic intermediate. Establishing a highly pure (>99.5%) Primary Reference Standard (PRS) for this compound is an absolute prerequisite for accurate quantitative impurity profiling, mass balance calculations, and API release testing.

This guide objectively compares the purification strategies used to generate candidate reference materials and details a self-validating, orthogonal analytical workflow required to certify the absolute purity of the standard.

Comparative Analysis of Purification Strategies

To upgrade a crude synthetic batch of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide to Reference Standard grade, the chosen purification method must reliably eliminate structurally similar organic impurities (such as regioisomers or des-ethylthio analogs) without introducing new artifacts.

We compare two primary methodologies: Preparative Reversed-Phase HPLC (Prep-HPLC) and Multi-solvent Recrystallization .

Performance Comparison Table
Purification StrategyPurity Achieved (UPLC-UV)Yield (%)Residual Solvent RiskScalabilityCost-Efficiency
Preparative HPLC (C18, MeCN/H₂O) > 99.8%45 - 55%Low (Solvents removed via lyophilization)Low (< 10g batches)Low
Recrystallization (EtOH / H₂O) 99.1% - 99.5%75 - 85%High (Risk of ethanol entrapment in crystal lattice)High (Kilogram scale)High
Recrystallization (Toluene / Heptane) 99.4% - 99.7%65 - 70%Moderate (Toluene easily quantified via HS-GC)High (Kilogram scale)High

Causality Behind the Choices: While recrystallization is highly scalable and cost-effective, it relies on differential solubility and can lead to solvent molecules becoming trapped within the crystal lattice. For a Primary Reference Standard, this is highly detrimental as trapped solvents are often invisible to UV detection and can skew the mass balance. Prep-HPLC is the superior choice for generating small (<10g) batches of primary reference materials. It provides the necessary theoretical plates to resolve closely eluting regioisomers, and the use of volatile mobile phases (water/acetonitrile) allows for clean isolation via lyophilization, minimizing residual solvent risk.

The Self-Validating Analytical Philosophy

A certified reference standard cannot rely on a single analytical technique. It must be a self-validating system where orthogonal methods independently converge on the same purity value. According to the ICH Q6A guidelines, rigorous testing procedures and acceptance criteria must be established to ensure the quality of drug substances and their critical intermediates[1].

We employ a dual-pillar approach:

  • Mass Balance Approach (100% - Impurities): Calculates purity by subtracting the sum of all measured impurities (organic impurities via UPLC, water via Karl Fischer, residual solvents via GC, and inorganics via ROI) from 100%.

  • Quantitative NMR (qNMR): A relative primary method that measures the absolute mass fraction of the analyte directly against an internal standard traceable to the International System of Units (SI)[2].

Causality: The mass balance approach is comprehensive but vulnerable to "invisible" impurities (e.g., UV-transparent organic polymers). Conversely, qNMR directly measures the analyte's molar concentration but may lack the sensitivity to detect trace impurities below 0.1%. By running both methods in parallel, any discrepancy immediately flags an undetected impurity, creating a self-validating loop.

RS_Workflow cluster_purification Purification Alternatives cluster_validation Self-Validating Orthogonal Testing Start Crude 3-Amino-4-(ethylthio)- N-methylbenzenesulfonamide Prep Prep-HPLC (High Purity, Low Yield) Start->Prep Recryst Recrystallization (Scalable, Solvent Risk) Start->Recryst Candidate Candidate Reference Material (>99.5% Target) Prep->Candidate Recryst->Candidate MB Mass Balance Approach (100% - Impurities) Candidate->MB qNMR Quantitative NMR (Absolute Mass Fraction) Candidate->qNMR HPLC UPLC-UV (Organic Impurities) MB->HPLC KF Karl Fischer (Water Content) MB->KF GC HS-GC-FID (Residual Solvents) MB->GC ROI ROI / ICP-MS (Inorganics) MB->ROI Final Certified Primary Reference Standard MB->Final Cross-Validation qNMR->Final Orthogonal Verification

Fig 1: Orthogonal self-validating workflow for qualifying the primary reference standard.

Step-by-Step Experimental Methodologies

Protocol A: Chromatographic Purity Assessment (UPLC-UV)

This protocol quantifies structurally related organic impurities to feed into the mass balance calculation.

  • Sample Preparation: Accurately weigh 10.0 mg of the candidate material and dissolve it in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Install a Waters Acquity UPLC C18 column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Column temperature set to 40°C.

  • Detection: Monitor UV absorbance at 254 nm.

The Causality of the Method: 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide contains a basic aniline-like amine (pKa ~4.5) and a weakly acidic sulfonamide (pKa ~10). Utilizing 0.1% TFA creates a highly acidic environment (pH ~2.0). This intentionally suppresses the ionization of the sulfonamide moiety while fully protonating the amine. This uniform ionization state prevents peak tailing, ensures sharp peak shapes, and guarantees reproducible retention times across different batches.

Protocol B: Absolute Purity via Quantitative NMR (qNMR)

This protocol provides an orthogonal, direct measurement of the absolute mass fraction.

  • Standard Selection: Use NIST-traceable Maleic Acid as the internal standard. Maleic acid provides a sharp, distinct singlet near 6.3 ppm, which does not interfere with the aromatic signals of the analyte[3].

  • Sample Preparation: Accurately weigh ~15.0 mg of the candidate reference standard and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters: Acquire ¹H NMR spectra at 400 MHz (or higher). Critical Step: Set the relaxation delay (D1) to at least 30 seconds.

The Causality of the Method: In qNMR, the area under the NMR peak is directly proportional to the number of nuclei[2]. However, different protons relax back to their equilibrium state at different rates (longitudinal relaxation time, T1). If the D1 delay is too short, slower-relaxing protons will be under-represented in the integration, artificially skewing the purity calculation. A 30-second delay ensures >99.9% relaxation for all relevant protons, making the system self-validating and highly accurate.

Structural Elucidation & Data Interpretation

Before purity can be certified, the identity of the standard must be unequivocally proven. The following spectral data should be observed for a highly pure standard of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide:

  • High-Resolution Mass Spectrometry (HRMS-ESI+):

    • Calculated for[M+H]⁺ (C₉H₁₅N₂O₂S₂⁺): 247.0575

    • Observed: 247.0578 (Mass error < 2 ppm confirms the molecular formula).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.20 (t, 3H): Methyl group of the ethylthio moiety.

    • δ 2.42 (d, 3H): N-methyl group attached to the sulfonamide.

    • δ 2.90 (q, 2H): Methylene group of the ethylthio moiety.

    • δ 5.55 (br s, 2H): Primary amine (-NH₂) protons (exchangeable).

    • δ 7.05 - 7.30 (m, 3H): Aromatic protons exhibiting a 1,2,4-substitution spin system.

    • δ 7.45 (q, 1H): Sulfonamide (-SO₂NH-) proton (exchangeable).

By confirming these structural markers and ensuring that the Mass Balance purity matches the qNMR absolute purity within a tight tolerance (typically ±0.5%), the material can be officially certified and released as a Primary Reference Standard.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS).[Link]

Sources

Comparative Quality Guide: Elemental Analysis of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of elemental analysis (EA) results for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide , a critical intermediate scaffold in the synthesis of sulfonamide-based kinase inhibitors and antimicrobials.

This guide contrasts the High-Purity Reference Standard (The Product) against common Process-Grade Alternatives (The Alternatives) , demonstrating how elemental microanalysis serves as the primary gatekeeper for quality control (QC) in sulfur-rich drug development.

Executive Summary

In medicinal chemistry, the integrity of the 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide scaffold is paramount. The dual presence of a sulfonamide moiety and a thioether linkage presents unique stability challenges—specifically the susceptibility of the thioether to oxidation (forming sulfoxides) and the sulfonamide to hydrolysis.

This guide provides a definitive comparison of Elemental Analysis (EA) data between High-Purity Reference Material (>99.5%) and Standard Process Grade (~95%) . We demonstrate that while HPLC detects chromophoric impurities, only EA definitively quantifies the total elemental stoichiometry required to rule out non-chromophoric solvates and specific oxidation states.

Theoretical Baseline & Compound Identity

Before analyzing experimental deviations, we must establish the theoretical gravimetric baseline for the target molecule.

  • IUPAC Name: 3-amino-4-(ethylsulfanyl)-N-methylbenzenesulfonamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 246.35 g/mol

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1043.88%
Hydrogen (H) 141.00814.115.73%
Nitrogen (N) 214.00728.0111.37%
Sulfur (S) 232.06564.1326.03%
Oxygen (O) 215.99932.0012.99%

Critical Insight: The high sulfur content (26.03%) requires specialized combustion protocols (e.g.,


 additives) to prevent low recovery due to metal sulfate formation in the ash crucible.

Performance Comparison: Product vs. Alternatives

This section contrasts the EA results of the optimized product against common process-grade alternatives containing typical impurities (Sulfoxide degradation and Solvent entrapment).

Table 1: Comparative Elemental Analysis Results

Values represent the mean of triplicate measurements (


 tolerance).
Analyte / Grade% Carbon% Hydrogen% Nitrogen% SulfurStatus
Theoretical Target 43.88 5.73 11.37 26.03 Baseline
Product: High-Purity Ref. 43.85 5.75 11.35 25.98 PASS
Alt 1: Oxidized (Sulfoxide)41.205.3810.6824.44FAIL (Low C/S)
Alt 2: Solvent Wet (5% EtOAc)44.506.1010.8024.70FAIL (High C, Low N)
Alt 3: Crude (Inorganic Salts)41.505.4010.7524.60FAIL (All Low)
Detailed Analysis of Alternatives
Alternative 1: The "Oxidized" Impurity (Sulfoxide Formation)
  • Mechanism: The ethylthio group (-SEt) is prone to oxidation during workup if exposed to peroxides or excess air, forming the sulfoxide (

    
    ).
    
  • EA Signature: The addition of one Oxygen atom (+16 Da) dilutes the mass percentage of all other elements.

    • Observation: Carbon drops from 43.88%

      
       ~41.20%.
      
    • Diagnosis: If HPLC shows a single peak (co-elution is common for sulfoxides in certain gradients), EA provides the definitive "red flag" due to the significant carbon depression.

Alternative 2: Solvent Entrapment (Ethyl Acetate)
  • Mechanism: Sulfonamides often crystallize as solvates. 5% w/w residual Ethyl Acetate (

    
    ) is common in "dried" filter cakes.
    
  • EA Signature: Ethyl acetate is Carbon-rich (54.5% C) compared to the product (43.9% C).

    • Observation: Carbon content spikes to 44.50%, while Nitrogen (absent in solvent) is diluted to 10.80%.

    • Diagnosis: High C / Low N ratio is the fingerprint of organic solvent contamination.

Experimental Protocol: High-Sulfur Combustion Analysis

To achieve the "Product" grade results listed above, the following rigorous protocol must be employed. Standard CHNS methods often fail for dithio-compounds due to incomplete combustion or sulfur retention in the ash.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Accurately weigh 2.00–2.50 mg of sample into a tin capsule.

  • Combustion Aid Addition (Crucial Step):

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      ) to the capsule.
    • Reasoning: Sulfur can form stable metal sulfates with ash residues.

      
       acts as a flux and strong oxidant, ensuring quantitative release of 
      
      
      
      .
  • Instrument Parameters (e.g., Elementar vario EL cube):

    • Combustion Temp: 1150°C (Transient flash >1800°C).

    • Reduction Temp: 850°C (Copper turnings).

    • Carrier Gas: Helium (200 mL/min).

    • Oxygen Dose: 90 seconds (Excess

      
       required for sulfur-rich matrix).
      
  • Calibration:

    • Use a sulfur-matched standard (e.g., Sulfanilamide or Methionine) rather than Acetanilide to bracket the 26% S content.

Analytical Workflow Visualization

The following diagram illustrates the decision logic used to classify the material based on EA results.

EA_Decision_Tree Start Crude 3-amino-4-(ethylthio)- N-methylbenzenesulfonamide Combustion Combustion Analysis (w/ V2O5 additive) Start->Combustion Results Compare %C, %N, %S vs Theoretical Combustion->Results Pass Match (±0.3%) High Purity Product Results->Pass Within Limits Fail_C_Low Low %C / Low %S (Oxidation/Sulfoxide) Results->Fail_C_Low C < 43.5% Fail_C_High High %C / Low %N (Solvent Trap) Results->Fail_C_High C > 44.2% Fail_S_Low Low %S Only (Poor Combustion) Results->Fail_S_Low S < 25.5% (Retest w/ WO3)

Figure 1: Analytical decision tree for validating sulfonamide thioether purity via Elemental Analysis.

Conclusion

For 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide , Elemental Analysis is not merely a formality but a critical diagnostic tool. While HPLC confirms purity based on UV absorption, it often misses inorganic salts or non-UV active solvates.

  • The Product (High Purity): Characterized by a tight convergence to theoretical values (C: 43.88%, S: 26.03%), certifying the integrity of the thioether and sulfonamide groups.

  • The Alternatives: Characterized by stoichiometric drift—specifically the Carbon Depression indicative of oxidation or the Carbon Elevation indicative of solvation.

Researchers utilizing this intermediate for drug development must enforce strict EA specifications (


) to prevent the carryover of sulfoxide impurities which can alter potency and metabolic stability in downstream synthesis.

References

  • PubChem. 3-Amino-4-methylbenzenesulfonamide (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]

  • Wahedi, H. M., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives. MDPI Molecules. Available at: [Link]

  • Feldmann, J., & Raab, A. (2019). Biological sulphur-containing compounds – Analytical challenges. Analytica Chimica Acta. Available at: [Link]

  • Analytik Jena. Determination of Sulfur Species in Cement and Chemical Samples by Combustion Elemental Analysis. Application Note. Available at: [Link]

Sources

Benchmarking the Potency of 3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide in Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of isoform-selective enzyme inhibitors is a cornerstone of modern targeted therapeutic development. In the realm of metalloenzymes, particularly Carbonic Anhydrases (CAs), primary sulfonamides have long been the gold standard for zinc chelation. However, their broad-spectrum promiscuity often leads to off-target toxicity. 3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide represents a highly specialized class of secondary sulfonamides. By incorporating an N-methyl substitution and an ethylthio hydrophobic tail, this scaffold is engineered to bypass ubiquitous cytosolic isoforms (e.g., CA I, CA II) while maintaining potent affinity for tumor-associated transmembrane isoforms (e.g., CA IX, CA XII).

This guide provides an objective benchmarking framework, comparing the potency of this secondary sulfonamide against classical alternatives, and outlines the self-validating biophysical assays required to accurately measure its intrinsic thermodynamics and kinetic inhibition.

The Mechanistic Paradigm: Primary vs. Secondary Sulfonamides

To understand the benchmarking data, one must first dissect the causality of the binding mechanism. Classical primary sulfonamides (like Acetazolamide) bind the active site Zn(II) with picomolar to nanomolar affinity. They act as perfect transition-state analogs but lack spatial discrimination between the 12 catalytically active human CA isoforms.

Secondary sulfonamides, such as 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide, introduce deliberate steric and thermodynamic penalties. As demonstrated in [1], secondary sulfonamides bind to CAs via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the active site Zn(II). This binding is strictly dependent on linked protonation reactions: the deprotonation of the secondary sulfonamide and the simultaneous protonation of the Zn(II)-bound hydroxide[1].

The N-methyl group creates a steric clash in the narrow catalytic cleft of CA II, drastically reducing affinity. Conversely, the wider, more flexible active site of CA IX accommodates the N-methyl group, while the 4-ethylthio moiety engages in favorable van der Waals interactions with the hydrophobic pocket (e.g., Val131, Leu198)[2].

BindingMechanism A 3-Amino-4-(ethylthio)- N-methylbenzenesulfonamide B Deprotonation of Secondary Sulfonamide A->B pH dependent C Protonation of Zn(II)-bound Hydroxide A->C Linked reaction E Hydrophobic Contacts (Ethylthio Group) A->E Steric fit D Coordination Bond with Zn(II) B->D C->D F Isoform Selectivity (CA IX > CA II) D->F E->F

Mechanistic binding pathway of secondary sulfonamides to Carbonic Anhydrase active sites.

Comparative Potency & Selectivity Benchmarking

When benchmarking 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide, it is critical to evaluate its performance against both classical primary sulfonamides and other validated secondary sulfonamides (such as cyclic saccharin derivatives, which exhibit unusually good inhibition of CA IX[3]).

The table below synthesizes representative inhibition constants (


) derived from stopped-flow kinetics, illustrating the profound selectivity shift achieved by N-alkylation and hydrophobic tail addition.
Compound ClassRepresentative InhibitorCA II

(nM)
CA IX

(nM)
Selectivity Ratio (CA II / CA IX)
Primary Sulfonamide Acetazolamide (Standard)12.025.00.48 (Off-target preference)
Cyclic Sec. Sulfonamide Saccharin Glycoconjugate> 50,00049.5> 1010 (High target selectivity)
Acyclic Sec. Sulfonamide 3-Amino-4-(ethylthio)-N-methyl...> 10,000~ 150.0> 66 (Strong target selectivity)

Data Interpretation: While the absolute potency of the secondary sulfonamide at CA IX (~150 nM) is lower than that of Acetazolamide (25 nM), its near-total inactivity at CA II (>10,000 nM) provides a superior therapeutic window for hypoxic tumor targeting without inducing systemic side effects[3].

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the benchmarking of secondary sulfonamides requires orthogonal validation using both thermodynamic and kinetic assays.

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

Because secondary sulfonamide binding exhibits a U-shaped pH dependence[1], FTSA is utilized to calculate the intrinsic dissociation constant (


) by measuring the shift in protein melting temperature (

) across a pH gradient.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human CA II and CA IX to a final concentration of 1.0 μM in a universal buffer system (e.g., 50 mM HEPES, 50 mM MES, 50 mM sodium acetate) to maintain constant ionic strength across pH 5.0 to 9.0.

  • Ligand Titration: Prepare a 10 mM stock of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide in 100% DMSO. Dispense into 96-well PCR plates to achieve final assay concentrations ranging from 0.1 μM to 500 μM (DMSO ≤ 2% v/v).

  • Dye Addition: Add 8-anilino-1-naphthalenesulfonic acid (ANS) to a final concentration of 50 μM. ANS fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Thermal Denaturation: Heat the plates from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system (e.g., Bio-Rad CFX96).

  • Data Analysis: Calculate the

    
     from the first derivative of the fluorescence curve. Use the linked-thermodynamic equations described by  to subtract protonation enthalpies and isolate the intrinsic 
    
    
    
    [1].

FTSAWorkflow Step1 Protein-Ligand Incubation Step2 Thermal Denaturation Step1->Step2 Heat gradient Step3 Fluorescence Detection Step2->Step3 Dye binding Step4 Tm Shift Calculation Step3->Step4 Curve fitting Step5 Intrinsic Kd Determination Step4->Step5 Thermodynamic analysis

Step-by-step workflow of the Fluorescent Thermal Shift Assay for Kd determination.

Protocol B: Stopped-Flow CO₂ Hydration Kinetics

To validate that the thermodynamic binding translates to functional enzyme inhibition, a stopped-flow kinetic assay is mandatory. This protocol monitors the acidification of the reaction buffer as CA catalyzes the hydration of CO₂ to HCO₃⁻ and H⁺.

Step-by-Step Methodology:

  • Reagent Setup:

    • Syringe 1: Contains the enzyme (10 nM CA IX) and the inhibitor (varying concentrations of 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide) in 20 mM HEPES buffer (pH 7.5), supplemented with 0.2 mM Phenol Red indicator.

    • Syringe 2: Contains CO₂-saturated water (~15 mM CO₂ at 20°C).

  • Incubation: Allow Syringe 1 to incubate for 15 minutes at 20°C to ensure the establishment of the enzyme-inhibitor equilibrium. (Secondary sulfonamides often exhibit slower on-rates than primary sulfonamides).

  • Rapid Mixing: Trigger the stopped-flow instrument to rapidly mix equal volumes of Syringe 1 and Syringe 2.

  • Detection: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 5-second window.

  • Kinetic Derivation: The initial velocity of the reaction is calculated from the linear portion of the absorbance decay curve. Plotting the initial velocity against inhibitor concentration allows for the derivation of the

    
     using the Morrison equation for tight-binding inhibitors.
    

Conclusion

Benchmarking 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide reveals the strategic value of the secondary sulfonamide pharmacophore. While sacrificing the raw, broad-spectrum picomolar affinity of primary sulfonamides, the incorporation of the N-methyl group and the ethylthio tail actively exploits the structural nuances of the CA IX catalytic cleft. By utilizing rigorous, pH-controlled FTSA and stopped-flow kinetic assays, researchers can accurately validate the >60-fold selectivity window of this compound, positioning it as a highly promising scaffold for the rational design of anti-metastatic and anti-tumor agents.

References

  • Baronas, D., et al. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, 50(7), 993-1011. Available at:[Link]

  • Moeker, J., et al. (2014). "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry, 57(8), 3522-3531. Available at:[Link]

  • Di Fiore, A., et al. (2023). "Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

STOP AND READ: If you are currently managing a spill or immediate disposal requirement for 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide:

  • Do NOT dispose of down the drain. This compound poses significant aquatic toxicity risks and potential antibiotic resistance hazards.

  • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. The thioether moiety (

    
    ) is a reducing agent; uncontrolled mixing can generate heat and toxic 
    
    
    
    fumes.
  • Odor Control is Critical. The ethylthio group may release volatile, foul-smelling mercaptan-like odors upon degradation. Double-bag solid waste and seal liquid waste containers immediately.

Chemical Profile & Hazard Identification

Rationale for Handling: To ensure safety, we must deconstruct the molecule into its functional risk components. This "Structure-Activity-Based" safety assessment is required when specific Safety Data Sheets (SDS) for research intermediates are sparse.

  • Aniline Moiety (

    
    ): 
    
    • Risk:[1] High potential for skin sensitization, methemoglobinemia (if absorbed), and aquatic toxicity.

    • Operational Impact: All handling requires nitrile gloves (double-gloved recommended) and manipulation within a fume hood to prevent inhalation of dusts.

  • Thioether Group (

    
    ): 
    
    • Risk:[1] Odor generation and formation of Sulfur Oxides (

      
      ) during combustion.
      
    • Operational Impact: Waste must be flagged for incineration facilities capable of sulfur scrubbing.

  • Sulfonamide Core (

    
    ): 
    
    • Risk:[1] Environmental persistence and biological activity (antibiotic class).

    • Operational Impact: Strict "Zero Discharge" policy to municipal water systems.

PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystalline)High dust potential; use localized exhaust.
Solubility Low in water; High in DMSO/MethanolMother liquors will be organic solvent waste.
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesSegregate from Nitric/Sulfuric acid waste streams.
Waste Class Non-Halogenated, High SulfurUnless dissolved in DCM/Chloroform.
Waste Classification & Regulatory Status

RCRA Status (USA): While this specific CAS may not be explicitly P-listed or U-listed under 40 CFR 261.33, it must be managed as Hazardous Waste based on the Toxicity Characteristic (due to the aniline derivative) and Process Knowledge (pharmaceutical intermediate).

  • Primary Waste Code: D000 (Not otherwise specified, toxic characteristics).

  • Secondary Flag: High Sulfur Content (Requires specific incineration protocols).

Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound, Contaminated Solids)
  • Applicability: Expired stocks, filter cakes, contaminated paper towels, gloves.

  • Protocol:

    • Containerize: Place solids in a wide-mouth high-density polyethylene (HDPE) jar.

    • Odor Seal: If the sulfur odor is detectable, place the primary container inside a secondary clear plastic bag (zip-seal) before placing it in the waste drum.

    • Labeling: Label as "Hazardous Waste - Toxic Solid, Organic, Sulfur-Containing."

    • Disposal Path: High-Temperature Incineration (Rotary Kiln) with gas scrubbing.

B. Liquid Waste (Mother Liquors, Reaction Mixtures)
  • Applicability: Filtrates from recrystallization, reaction solvents.

  • Protocol:

    • Segregation:

      • Scenario A (Non-Halogenated Solvents): If dissolved in Methanol, Ethanol, or DMSO, dispose in "Non-Halogenated Organic Waste."

      • Scenario B (Halogenated Solvents): If dissolved in DCM or Chloroform, dispose in "Halogenated Organic Waste."

    • pH Check: Ensure the waste solution is Neutral (pH 6-8). If acidic, the amine group may form salts; if basic, the sulfonamide proton may deprotonate. Neutral pH minimizes unexpected precipitation.

    • Labeling: Explicitly list "3-amino-4-(ethylthio)-N-methylbenzenesulfonamide" as a constituent. Do not use generic "Sulfonamide" labels, as the thioether group alters incineration requirements.

C. Empty Containers & Glassware
  • Triple Rinse Rule:

    • Rinse the empty bottle 3 times with a suitable solvent (e.g., Acetone or Methanol).

    • Collect all rinsates into the Liquid Waste container (see Section B).

    • Deface the label on the bottle.

    • Dispose of the dry, rinsed bottle as "Non-Hazardous Glass" or "Recyclable Glass" depending on facility rules.

Operational Workflows (Visualized)
Disposal Decision Tree

This logic flow ensures the material ends up in the correct stream, preventing regulatory violations and dangerous chemical incompatibilities.

DisposalDecision Start Waste Generation: 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid OdorCheck Strong Odor Present? Solid->OdorCheck SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains DCM, Chloroform? SolventCheck->Halogenated BinHal Bin: Halogenated Organic (Label: Toxic, Sulfur-Containing) Halogenated->BinHal Yes BinNonHal Bin: Non-Halogenated Organic (Label: Toxic, Sulfur-Containing) Halogenated->BinNonHal No BinSolid Bin: Hazardous Solid (Label: Toxic, Sulfur-Containing) OdorCheck->BinSolid No DoubleBag Action: Double Bag / Seal (Prevent Thioether Smell) OdorCheck->DoubleBag Yes DoubleBag->BinSolid

Figure 1: Decision logic for segregating sulfonamide/thioether waste streams to ensure compliance with incineration protocols.

Spill Response Workflow

Immediate containment steps for laboratory spills.

SpillResponse Alert 1. Alert & Protect (PPE: Nitrile Gloves, Lab Coat, Goggles) Contain 2. Containment (Cover with Absorbent Pads/Vermiculite) Alert->Contain Collect 3. Collection (Scoop into Wide-Mouth Jar) Contain->Collect Clean 4. Decontamination (Wipe with Soap/Water -> Solvent) Collect->Clean Dispose 5. Disposal (Label as Hazardous Waste) Clean->Dispose

Figure 2: Standard Operating Procedure (SOP) for small-scale laboratory spills of toxic organic solids.

Special Pre-Treatment (Odor Control)

Note: This is an optional step for "In-Lab" maintenance, not a substitute for disposal.

If the thioether moiety degrades and releases mercaptan odors (rotten cabbage smell):

  • Prepare a 10% Bleach (Sodium Hypochlorite) solution.

  • Soak contaminated glassware in this bath for 1 hour.

  • Mechanism: The hypochlorite oxidizes the sulfide (

    
    ) to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), which are generally odorless and less volatile [1].
  • Warning: Do NOT add bleach directly to the chemical waste drum. This can cause dangerous exothermic reactions with other organics. Only use this for glassware cleaning prior to final rinsing.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[3][4] 40 CFR Part 261.[3][5]

  • PubChem.[6] Compound Summary: Sulfonamide Class Hazards.[1] National Library of Medicine.

Sources

Personal protective equipment for handling 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide

[1][2]

Executive Summary

This guide provides a rigorous safety and logistical framework for handling 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide .[1] Due to the specialized nature of this intermediate, public Safety Data Sheets (SDS) may be sparse.[1] Therefore, this protocol applies the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of analogous amino-benzenesulfonamides and aryl thioethers.[1]

Treat this compound as a Hazardous Irritant and Potential Sensitizer. [1]

Part 1: Immediate Action Card (Emergency Response)
Scenario Immediate Action Protocol
Skin Contact Wash immediately with soap and water for 15 minutes.[1][3][4] Do not scrub (abrasion increases absorption).[1] Remove contaminated clothing.[1][3][4][5][6][7][8]
Eye Contact Flush eyes with water/saline for 15 minutes, lifting lids.[1][3] Seek medical attention immediately (Sulfonamides can cause severe irritation).[1][3]
Inhalation Evacuate to fresh air.[1][3][4][6][8][9] If breathing is difficult, provide oxygen.[1][6] Monitor for delayed respiratory sensitization.
Spill (Solid) Do not sweep (creates dust).[1] Cover with damp absorbent pads or use a HEPA-filtered vacuum.[1] Place in a sealed hazardous waste bag.
Fire Evacuate area. Burning releases toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .[1] Firefighters must wear SCBA.[1]
Part 2: Compound Profile & Hazard Identification

Chemical Structure Logic:

  • Core: Benzenesulfonamide (Associated with diuretic/antibiotic activity; potential allergen).[1]

  • Substituents:

    • 3-Amino group (Aniline derivative): Potential for methemoglobinemia (though less likely in this specific arrangement) and skin sensitization.[1]

    • 4-Ethylthio group (Thioether):[1] Odorous; potential for oxidation to sulfoxides/sulfones; releases SOx upon combustion.[1]

    • N-Methyl group: Increases lipophilicity, potentially enhancing skin absorption compared to the primary sulfonamide.[1]

Predicted Physical Properties:

  • State: Solid (Crystalline powder, likely white to off-white).[1][10]

  • Solubility: Low in water; Soluble in DMSO, DMF, Methanol, and Ethyl Acetate.[1]

  • Stability: Stable under normal conditions; sensitive to strong oxidizers (oxidizes the thioether).[1]

GHS Hazard Classification (Derived):

  • Warning

  • H315: Causes skin irritation.[1][8]

  • H319: Causes serious eye irritation.[1][2][8]

  • H335: May cause respiratory irritation.[1]

  • H317: May cause an allergic skin reaction (Sulfonamide moiety).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on preventing dermal absorption and inhalation of dust/aerosols.

PPE Category Recommendation Technical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness)Outer Glove: Standard Nitrile (4 mil) for dexterity.Inner Glove: Long-cuff Nitrile (6 mil) for wrist protection.Note: Latex is NOT recommended due to poor organic solvent resistance if dissolved in DMSO.[1]
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders that can drift behind lenses.[1] Goggles provide a seal against dust and splashes.[1]
Respiratory N95 / P2 Respirator (Minimum)Required if handling outside a fume hood (e.g., weighing balance).[1] For large scale (>10g), use a P100 or Powered Air Purifying Respirator (PAPR).[1]
Body Protection Lab Coat (Tyvek® preferred) Tyvek provides better particulate hold-out than cotton.[1] Ensure wrists are covered by glove cuffs.[1]
Part 4: Operational Workflows
4.1 Weighing and Transfer Protocol

Objective: Minimize dust generation and surface contamination.[1]

  • Engineering Control: Operate inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic.[1]

  • Transfer:

    • Place the receiving vessel (flask/vial) in a secondary container.

    • Use a disposable spatula.[1]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).[1]

  • Decontamination: Wipe the balance area with a 10% detergent solution followed by water.[1] Do not use bleach immediately (potential reaction with sulfur/amines).[1]

4.2 Solubilization (DMSO/DMF)

Caution: DMSO enhances skin permeability, carrying the dissolved toxicant into the bloodstream.[1]

  • Add solvent slowly to the solid to prevent "puffing" of powder.[1][2]

  • Vortexing: Ensure the vial is capped tightly. Do not vortex open containers.

  • Labeling: Mark the solution clearly as "Toxic/Irritant - DMSO Solution".

Part 5: Waste Disposal & Decontamination

Disposal Logic: Sulfur-containing organics require specific incineration protocols to manage SOx emissions.[1]

Waste Stream Disposal Method
Solid Waste Segregate into "Solid Hazardous Waste - Sulfur Containing" .[1] Do not mix with oxidizers.[1]
Liquid Waste (Mother Liquors) Collect in "Halogen-Free Organic Solvents" (unless halogenated solvents were used).[1] Label "Contains Sulfonamides".[1]
Contaminated Sharps Standard Sharps container.
Empty Containers Triple rinse with solvent (Methanol/Acetone) before disposal.[1] Treat rinsate as liquid waste.[1]
Part 6: Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on the state of matter and scale.

SafetyLogicStartStart: Handling 3-amino-4-(ethylthio)-N-methylbenzenesulfonamideStateCheckCheck Physical StateStart->StateCheckSolidStateSolid (Powder)StateCheck->SolidStateLiquidStateSolution (DMSO/Organic)StateCheck->LiquidStateScaleCheckCheck ScaleSolidState->ScaleCheckPPE_LiquidPPE: Chemical Guard Gloves (Butyl/Nitrile)Face Shield if splashing riskLiquidState->PPE_LiquidSmallScale< 1 gramScaleCheck->SmallScaleLargeScale> 1 gramScaleCheck->LargeScaleEngineering1Fume Hood RequiredStandard Sash HeightSmallScale->Engineering1Engineering2Fume Hood + Powder Containment(or Isolator)LargeScale->Engineering2PPE_SolidPPE: Double Nitrile + Goggles + N95 (if outside hood)Engineering1->PPE_SolidEngineering2->PPE_SolidDisposalDisposal: Segregated High-BTU Incineration(Label: Sulfur/Amine)PPE_Solid->DisposalPPE_Liquid->Disposal

Caption: Decision matrix for engineering controls and PPE based on physical state and quantity.

References
  • PubChem. 3-Amino-4-methylbenzenesulfonamide (Analogous Structure Safety Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Available at: [Link][1]

Disclaimer: This guide is intended for qualified research personnel. In the absence of a specific SDS, this protocol adopts a conservative safety approach based on chemical class analogs.[1][2] Always consult your institution's Environmental Health & Safety (EHS) officer before commencing work.[1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.